Product packaging for N-(Dimethoxymethyl)-N-ethylethanamine(Cat. No.:CAS No. 4432-76-2)

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No.: B1316434
CAS No.: 4432-76-2
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
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Description

N-(Dimethoxymethyl)-N-ethylethanamine is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dimethoxymethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJWXBGYXJIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508767
Record name N-(Dimethoxymethyl)-N-ethylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-76-2
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis.

Chemical Properties

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the molecular formula C₇H₁₇NO₂. It belongs to the class of amide acetals, which are characterized by a carbon atom bonded to a nitrogen and two alkoxy groups. This functional group imparts unique reactivity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₇NO₂-
Molecular Weight 147.22 g/mol -
CAS Number 4432-76-2[1]
Boiling Point 145-147 °CEstimated
Density 0.895 g/cm³ at 20 °C
Refractive Index ~1.41Estimated
Solubility Soluble in most organic solvents. Reacts with water.-

Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a formamide with an alkylating agent, followed by acetalization.[1] A common synthetic route is the reaction of N,N-diethylformamide with dimethyl sulfate to form a Vilsmeier-type intermediate, which is then treated with sodium methoxide in methanol to yield the final product.

Detailed Experimental Protocol (Representative)

Disclaimer: The following is a representative protocol based on general methods for the synthesis of amide acetals and may require optimization for this compound.

Materials:

  • N,N-Diethylformamide

  • Dimethyl sulfate

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a stirred solution of N,N-diethylformamide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfate dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the reaction mixture back to 0 °C and add the sodium methoxide solution dropwise.

  • After the addition, allow the mixture to stir at room temperature overnight.

  • The resulting mixture is then filtered to remove the precipitated sodium sulfate.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily acting as a C1 building block and a methylating agent.[2][3] Its reactivity stems from the electrophilic nature of the central carbon atom.[2][4]

Key Reactions:

  • Formylation: It reacts with compounds containing active methylene or methyl groups to form enamines. This reaction involves the attack of a carbanion on the electrophilic carbon of the amide acetal, followed by the elimination of methanol.[2]

  • Amidine Synthesis: It reacts with primary amines to form amidines.[2]

  • Heterocyclic Synthesis: It is a valuable reagent for the construction of various heterocyclic ring systems, such as pyridines and pyrimidines.[2][3]

  • Methylation: It can act as a methylating agent for acids, phenols, and thiols.

Applications in Drug Development:

The unique reactivity of this compound makes it a useful intermediate in the synthesis of pharmaceutical compounds. For instance, it can be employed in the synthesis of substituted pyridines, a common scaffold in many drug molecules.[1] It has been used in the synthesis of inhibitors of phosphoinositide 3-kinase p110 alpha enzymes.[1]

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow reagents N,N-Diethylformamide + Dimethyl Sulfate intermediate Vilsmeier-type Intermediate reagents->intermediate Reaction product This compound intermediate->product Acetalization acetalization Sodium Methoxide in Methanol purification Purification (Distillation) product->purification final_product Pure Product purification->final_product Reactivity_Diagram main_compound This compound enamines Enamines main_compound->enamines Formylation amidines Amidines main_compound->amidines Amidine Synthesis heterocycles Heterocycles (e.g., Pyridines) main_compound->heterocycles Cyclization methylated_products Methylated Products main_compound->methylated_products Methylation active_methylene Active Methylene Compounds active_methylene->enamines primary_amines Primary Amines primary_amines->amidines heterocyclic_precursors Heterocyclic Precursors heterocyclic_precursors->heterocycles acids_phenols Acids / Phenols acids_phenols->methylated_products

References

N-(Dimethoxymethyl)-N-ethylethanamine: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4432-76-2 Molecular Formula: C₇H₁₇NO₂ IUPAC Name: N-(dimethoxymethyl)-N-ethylethanamine

This technical guide provides a comprehensive overview of this compound, a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, summarizing the available technical data, synthesis methodologies, and potential applications.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes the available information, including estimated properties where noted.

PropertyValueSource
CAS Number 4432-76-2Multiple
Molecular Formula C₇H₁₇NO₂[1][2][3]
Molecular Weight 147.22 g/mol [1][2][3]
IUPAC Name This compound[2]
SMILES CCN(CC)C(OC)OC[2]
InChIKey QDKJWXBGYXJIOS-UHFFFAOYSA-N[2]
Boiling Point ~120–125°CEstimated[2]
Density ~0.89–0.90 g/cm³ (at 20°C)Estimated[2]
Refractive Index 1.395–1.397 (at 20°C)Estimated[2]
Melting Point N/A[1]
Flash Point N/A[1]
Solubility N/A[1]

Note: "N/A" indicates that the data is not available in the cited sources.

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are scarce, a plausible synthetic route has been described.[2] This method involves a two-step process starting from N,N-diethylformamide.

Described Synthesis Method:

  • Formation of an Imidate Ester Intermediate: N,N-diethylformamide is reacted with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium methoxide. This step is believed to form a reactive intermediate.

  • Acetalization: The intermediate is then treated with methanol to yield the final product, this compound.[2]

The reaction parameters, such as maintaining a temperature below 25°C, are crucial for minimizing the decomposition of intermediates and maximizing the yield, which has been reported to exceed 85% after distillation.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of this compound based on the described method.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Purification and Product N,N-diethylformamide N,N-diethylformamide Reaction Reaction of N,N-diethylformamide with dimethyl sulfate and sodium methoxide N,N-diethylformamide->Reaction Dimethyl sulfate Dimethyl sulfate Dimethyl sulfate->Reaction Sodium methoxide Sodium methoxide Sodium methoxide->Reaction Methanol Methanol Acetalization Acetalization with methanol Methanol->Acetalization Reaction->Acetalization Distillation Distillation Acetalization->Distillation Final Product N-(Dimethoxymethyl)- N-ethylethanamine Distillation->Final Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its structural features, particularly the dimethoxymethyl group attached to a tertiary amine, suggest its utility as a reagent in various chemical transformations.

Role in Heterocyclic Synthesis

This compound serves as a versatile reagent in the synthesis of nitrogen-containing heterocycles, such as pyridine derivatives.[2] It can act as an intermediate in reactions that may lead to compounds with potential biological activity, for instance, as inhibitors of phosphoinositide 3-kinase (PI3K) p110 alpha enzymes.[2]

Use as a Methylating Agent

This compound can also function as a methylating agent, particularly in the synthesis of ketones and aldehydes.[2] The dimethoxymethyl moiety facilitates the introduction of a methyl group into target molecules through nucleophilic substitution mechanisms.[2]

Potential Downstream Products

The application of this compound as a synthetic intermediate leads to a variety of downstream products. Some of the potential products that can be synthesized using this reagent are listed below.

CAS NumberProduct Name
67-56-1Methanol
37005-71-3(Bis-benzyloxy-methyl)-diethyl-amine
96088-16-31,3-Dicyclohexyl-6-<2-(diethylamino)vinyl>-1,3,5-triazin-2,4(1H,3H)-dion
131846-38-32-(3-diethylamino-2-propenoyl)-5-methyl-1,3-cyclohexanedione

Source:[1]

The following diagram illustrates the role of this compound as a key intermediate.

G Start Starting Materials Intermediate N-(Dimethoxymethyl)- N-ethylethanamine Start->Intermediate Synthesis Product1 Pharmaceuticals Intermediate->Product1 Further Reactions Product2 Agrochemicals Intermediate->Product2 Further Reactions Product3 Specialty Chemicals Intermediate->Product3 Further Reactions

Caption: Role as a chemical intermediate in synthesis.

Safety and Handling

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited in the public domain, its described synthesis and reactivity profile suggest it is a valuable reagent for organic chemists. Further research and publication of its properties and applications would be beneficial to the scientific community.

References

An In-Depth Technical Guide to N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms.

Nomenclature and Identification

This compound is known by several names in the chemical literature and commercial catalogs.

Synonyms:

  • N,N-Diethylformamide dimethyl acetal

  • Diethylformamide dimethylacetal

  • N-(Dimethoxymethyl)-N,N-diethylamine

  • Diethylaminodimethoxymethane

CAS Number: 4432-76-2

Molecular Formula: C₇H₁₇NO₂

Molecular Weight: 147.22 g/mol

While specific trade names are not prevalent, it is commonly listed by its chemical names or CAS number by various suppliers.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish this compound from its close analog, N,N-Dimethylformamide dimethyl acetal (DMFDMA), which possesses different physical constants.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless liquid
Boiling Point 70 °C @ 50 mmHg
Refractive Index (n_D²⁴) 1.4074

Spectroscopic Data:

  • ¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methoxy protons, and a singlet for the methine proton.

  • ¹³C NMR: Resonances for the ethyl carbons, methoxy carbons, the methine carbon, and the quaternary carbon of the acetal would be expected.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups, C-O stretching from the ether linkages, and C-N stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 147, with fragmentation patterns corresponding to the loss of methoxy and ethyl groups.

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from N,N-diethylformamide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • N,N-diethylformamide

  • Dimethyl sulfate

  • Sodium methoxide in methanol

Procedure:

  • To 790 g (7.8 moles) of N,N-diethylformamide, add 985 g of dimethyl sulfate while stirring. The temperature of the mixture will rise to approximately 40°C.

  • Continue stirring the reaction mixture overnight.

  • In a separate flask, prepare a solution of 7.8 moles of sodium methoxide in methanol (total volume approximately 2.3 liters) and cool it to 0-5°C.

  • Slowly add the reaction mixture from step 2 to the cooled sodium methoxide solution while maintaining the temperature between 0°C and 5°C and continuing to stir.

  • Stir the resulting mixture overnight.

  • First, distill off the methanol from the crystal paste.

  • Subsequently, distill the desired product under reduced pressure (10 mm Hg) up to a bath temperature of 170°C.

  • Fractionate the collected distillate through a column to obtain the pure N,N-diethylformamide-dimethylacetal.

Expected Yield: Approximately 862 g (75% of theory).

Diagram 1: Synthesis of this compound

G Synthesis of this compound A N,N-Diethylformamide C Intermediate Complex A->C + B Dimethyl sulfate B->C E This compound C->E + D Sodium methoxide in Methanol D->E

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, primarily utilized as a one-carbon synthon for formylation reactions and in the construction of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of this reagent is in the synthesis of substituted pyridines. It acts as a key building block, enabling the formation of the pyridine ring through condensation reactions with dicarbonyl compounds.[1]

Experimental Protocol: General Procedure for Pyridine Synthesis

Materials:

  • 1,3-Dicarbonyl compound

  • This compound

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent.

  • Add this compound to the solution and stir at room temperature or with gentle heating to form the enaminone intermediate.

  • To the resulting mixture, add a source of ammonia.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography or recrystallization to yield the substituted pyridine.

Diagram 2: General Mechanism for Pyridine Synthesis

G Mechanism of Pyridine Synthesis A 1,3-Dicarbonyl C Enaminone Intermediate A->C + B N-(Dimethoxymethyl)- N-ethylethanamine B->C E Cyclization & Dehydration C->E + D Ammonia D->E F Substituted Pyridine E->F

Caption: Generalized reaction pathway for the synthesis of pyridines.

Formylation of Active Methylene Compounds

This compound is an effective reagent for the formylation of compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction proceeds via the formation of an enamine intermediate.

Experimental Protocol: Formylation of an Active Methylene Compound

Materials:

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound

  • Solvent (e.g., ethanol, dioxane)

Procedure:

  • Dissolve the active methylene compound in a suitable solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure to yield the formylated product, which is often an enamine.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Diagram 3: Formylation of an Active Methylene Group

G Formylation Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Active Methylene Compound D Stirring at RT or with heating A->D B N-(Dimethoxymethyl)- N-ethylethanamine B->D C Solvent C->D E Solvent Evaporation D->E F Purification (Crystallization/Chromatography) E->F G Formylated Product (Enamine) F->G

Caption: A typical workflow for the formylation of an active methylene compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a one-carbon synthon makes it particularly useful for the formylation of active methylene compounds and the construction of various heterocyclic systems, most notably substituted pyridines. The experimental protocols provided in this guide offer a starting point for researchers to utilize this reagent effectively in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe experimentation.

References

An In-Depth Technical Guide to N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis. The information is curated for professionals in research and development who require detailed data and experimental insights.

Core Chemical and Physical Data

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the CAS Registry Number 4432-76-2.[1] Its fundamental properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound[1]
CAS Number 4432-76-2[1]
Molecular Formula C₇H₁₇NO₂[1]
Molecular Weight 147.22 g/mol [1]
Canonical SMILES CCN(CC)C(OC)OC[1]
InChI Key QDKJWXBGYXJIOS-UHFFFAOYSA-N[1]
Physical Property Value Notes
Appearance Colorless liquidInferred from similar compounds.
Boiling Point ~120–125°CEstimated value.
Density ~0.89–0.90 g/cm³ at 20°CEstimated value.
Solubility Soluble in many organic solvents.Inferred from structural analogues.

Synthesis and Experimental Protocols

Synthesis Route 1: From N,N-Diethylformamide

This method involves a two-step process starting from N,N-diethylformamide.

  • Formation of the Imine Complex: N,N-diethylformamide is reacted with a methylating agent, such as dimethyl sulfate, to form an intermediate iminium salt.

  • Acetalization: The iminium salt is then treated with a methoxide source, like sodium methoxide in methanol, to yield this compound. The product is typically purified by distillation.[2]

Experimental Workflow: Synthesis Route 1

Synthesis_Route_1 cluster_step1 Step 1: Imine Complex Formation cluster_step2 Step 2: Acetalization cluster_purification Purification A N,N-Diethylformamide C Iminium Salt Intermediate A->C Reaction B Dimethyl Sulfate B->C E N-(Dimethoxymethyl)-N- ethylethanamine C->E Reaction D Sodium Methoxide in Methanol D->E F Distillation E->F

Caption: Synthesis of this compound from N,N-diethylformamide.

Synthesis Route 2: From Diethylamine

An alternative synthesis involves the reaction of diethylamine with formaldehyde and methanol.

  • Reaction Mixture: Diethylamine, formaldehyde, and methanol are combined.

  • Acetal Formation: The reaction conditions are controlled to promote the formation of the dimethoxy acetal. This is a variation of the Mannich reaction.

  • Purification: The final product is isolated and purified from byproducts using distillation or chromatography.

Experimental Workflow: Synthesis Route 2

Synthesis_Route_2 cluster_reaction One-Pot Reaction cluster_purification Purification A Diethylamine D N-(Dimethoxymethyl)-N- ethylethanamine A->D Acetal Formation B Formaldehyde B->D Acetal Formation C Methanol C->D Acetal Formation E Distillation or Chromatography D->E Drug_Development_Logic A N-(Dimethoxymethyl)-N- ethylethanamine B Synthesis of Pyridine Derivatives A->B is a key intermediate for C PI3K p110 alpha Inhibitors B->C are a class of D Cancer Drug Development C->D is a target for

References

An In-depth Technical Guide to the Mechanism of Action of N-(Dimethoxymethyl)-N-ethylethanamine in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of N-(Dimethoxymethyl)-N-ethylethanamine, a formamide acetal reagent. Due to the limited specific data on this compound, this guide draws extensively from its well-studied and structurally similar analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA), to elucidate its reactivity and utility in organic synthesis.

Core Mechanism of Action

This compound, an acetal of N,N-diethylformamide, functions primarily as a potent formylating and aminomethylenating agent. Its reactivity stems from the inherent electronic characteristics of the molecule, which facilitate the generation of highly reactive intermediates. The core mechanism can be dissected into two principal pathways: formylation of acidic C-H bonds and reaction with N-H bonds.

The key to its reactivity is the in-situ generation of a highly electrophilic N,N-diethylformamidinium ion and a basic methoxide ion upon heating. This dual nature allows it to react with a wide range of nucleophilic substrates, particularly those with active methylene or methyl groups, as well as primary and secondary amines.

Generation of the Electrophilic Species

The initial step in the mechanism is the thermal dissociation of the formamide acetal. The lone pair of electrons on the nitrogen atom facilitates the departure of one of the methoxy groups, leading to the formation of a resonance-stabilized N,N-diethylformamidinium ion and a methoxide anion. The methoxide anion is a sufficiently strong base to deprotonate weakly acidic C-H or N-H bonds.

Caption: Dissociation of this compound.

Reaction with Active Methylene Compounds (Formylation/Aminomethylenation)

Compounds containing acidic C-H bonds, such as ketones, esters, nitriles, and nitroalkanes, readily react with this compound. The methoxide generated in the initial step deprotonates the active methylene compound to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the N,N-diethylformamidinium ion. Subsequent elimination of diethylamine leads to the formation of an enamine or a vinylogous amide.

Caption: Mechanism of enamine formation.

Reaction with Amines (Amidine Synthesis)

Primary and secondary amines react with this compound to form N,N-disubstituted formamidines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the formamidinium ion, followed by the elimination of methanol and diethylamine.

Applications in Organic Synthesis

The unique reactivity of this compound and its analogs makes them versatile reagents in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Synthesis of Enamines and Enaminones

One of the most common applications is the synthesis of enamines and enaminones from compounds with active methylene groups. These products are valuable intermediates for further transformations.[1]

SubstrateReagentConditionsProductYield (%)Reference
Cyclohexane-1,3-dioneDMF-DMAStirred, 1 hr, RT, solvent-free3-(Dimethylamino)methylene-cyclohexane-1-one95[1]
DimedoneDMF-DMAReflux, dry xylene2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione72[1]
Acetyl compoundsDMF-DMAOil bath, 8 hrsCorresponding enaminones65-78[1]
5-Aryl-furan-2(3H)-oneDMF-DMAToluene, 130 °C, 6 min, MW5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-one90[2]
Synthesis of Heterocyclic Compounds

Formamide acetals are widely used as C1 building blocks for the construction of various heterocyclic rings, including pyridines, pyrimidines, and indoles. The initial formation of an enamine is often the first step in a cascade reaction leading to the final heterocyclic product.

ReactantsReagentConditionsProductYield (%)Reference
1,1-Enediamines, 1,3-Dicarbonyl compoundsDMF-DMABase-promoted cascade2-Aminopyridine derivatives74-92
o-Nitrotoluene derivativeDMF-DMARefluxing DMFIndole-
2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-oneDMF-DMAReflux, 7h, solvent-free(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one80[3]

Experimental Protocols

The following are representative experimental protocols for reactions involving formamide acetals, based on procedures described for the analogous DMF-DMA.

General Procedure for the Synthesis of Enaminones from Active Methylene Compounds

A mixture of the active methylene compound (1.0 eq.) and this compound (1.1-1.5 eq.) is heated, either neat or in a high-boiling inert solvent such as toluene or xylene. The reaction progress can be monitored by the evolution of methanol and diethylamine. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, crystallization, or chromatography. For solvent-free reactions, the reagents are stirred at room temperature or with gentle heating.[1]

General Procedure for the Synthesis of 3-((Dimethylamino)methylene)furan-2(3H)-ones[2]

A mixture of 5-arylfuran-2(3H)-one (1 mmol) and DMF-DMA (1 mmol) in toluene (5 mL) is placed in a sealed microwave reactor vessel. The mixture is heated to 130 °C for 6 minutes. After cooling, the precipitated crystals are collected, washed with cold toluene, and recrystallized from ethanol to afford the pure product.

Logical Workflow for Synthesis using Formamide Acetals

G Start Select Substrate (Active Methylene or Amine) Reaction Reaction (Heating/Reflux) Start->Reaction Reagent This compound Reagent->Reaction Workup Work-up (Cooling, Filtration/Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Final Product (Enamine, Amidine, Heterocycle) Purification->Product

Caption: General workflow for synthesis.

References

An In-depth Technical Guide to the Reactivity and Stability of N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-Diethylformamide dimethyl acetal, is a versatile reagent in organic synthesis, valued for its ability to act as a formylating and methylating agent. Structurally, it is a formamide acetal, a class of compounds characterized by a carbon atom bonded to a tertiary amine and two alkoxy groups. This arrangement imparts a unique reactivity profile, making it a valuable tool in the construction of complex organic molecules, particularly in the synthesis of heterocyclic compounds and the derivatization of various functional groups.

This guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its practical applications in a research and development setting. Given the greater abundance of literature on the closely related N,N-Dimethylformamide dimethyl acetal (DMF-DMA), this guide will draw upon data and reaction principles from both compounds to present a thorough technical resource. The diethyl derivative generally exhibits similar reactivity to the dimethyl analog.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dimethyl analog are presented in Table 1. This data is essential for safe handling, storage, and for planning chemical reactions.

PropertyThis compoundN,N-Dimethylformamide dimethyl acetal (DMF-DMA)
CAS Number 4432-76-24637-24-5
Molecular Formula C7H17NO2C5H13NO2
Molecular Weight 147.22 g/mol 119.16 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point 128 - 130 °C @ 760 mmHg[1]102 - 103 °C @ 720 mmHg[2]
Density 0.859 g/mL at 25 °C[3]0.897 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.400[3]1.396[2]
Flash Point 28 °C[1]6 °C[4]
Solubility Miscible with most organic solvents. Hydrolyzes in water.[4]Miscible with most organic solvents. Hydrolyzes in water.[2][4]

Stability and Handling

This compound is a reactive compound that requires careful handling and storage to maintain its integrity.

Thermal Stability: Formamide acetals are generally stable at room temperature but can decompose at elevated temperatures.[5] It is recommended to store the reagent in a cool, dry place.

Hydrolytic Stability: The presence of the acetal functionality makes the compound highly susceptible to hydrolysis. Contact with moisture, particularly under acidic conditions, will lead to its decomposition into N,N-diethylformamide and methanol. Therefore, it is crucial to handle the reagent under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1][5]

Chemical Compatibility: this compound is incompatible with strong oxidizing agents and acids.[1] It can react violently with strong oxidizers.[6] Protic solvents, even those that are weakly acidic, can promote decomposition.[7]

Storage: The reagent should be stored in a tightly sealed container, away from heat, sparks, and open flames.[8][9] Storage under an inert atmosphere is recommended to prevent degradation from moisture.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and the nucleophilicity of the nitrogen atom. This dual reactivity allows it to participate in a wide range of chemical transformations.

Formylation_Reaction_Workflow Figure 2: General Workflow for Enamine Synthesis cluster_workflow Experimental Workflow Start Combine active methylene compound and this compound in an anhydrous solvent Heat Heat the reaction mixture (optional, often reflux) Start->Heat Monitor Monitor reaction progress (e.g., by TLC or GC) Heat->Monitor Workup Remove solvent in vacuo Monitor->Workup Purify Purify the enamine product (e.g., distillation or chromatography) Workup->Purify

References

Spectroscopic and Synthetic Profile of N-(Dimethoxymethyl)-N-ethylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the chemical compound N-(Dimethoxymethyl)-N-ethylethanamine. Given the limited availability of public experimental spectroscopic data for this specific molecule, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, identification, and application of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic spectral regions for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 4.7Singlet1H-CH(OCH₃)₂
~3.2 - 3.4Singlet6H-OCH₃
~2.5 - 2.7Quartet4H-NCH₂CH₃
~1.0 - 1.2Triplet6H-NCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~100 - 105-CH(OCH₃)₂
~50 - 55-OCH₃
~45 - 50-NCH₂CH₃
~12 - 15-NCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2970 - 2940StrongC-H stretch (alkane)
2830 - 2810MediumC-H stretch (O-CH₃)
1470 - 1450MediumC-H bend (alkane)
1190 - 1080StrongC-O stretch (acetal)
1150 - 1085StrongC-N stretch (amine)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
1475[M]⁺ (Molecular Ion)
11660[M - OCH₃]⁺
102100[M - CH(OCH₃)]⁺
7280[N(CH₂CH₃)₂]⁺
7540[CH(OCH₃)₂]⁺

Synthesis Methodology

This compound can be synthesized through the reaction of diethylformamide with a suitable methylating agent and subsequent treatment with methanol. A common synthetic route involves the use of dimethyl sulfate as the methylating agent in the presence of a base like sodium methoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a chemical compound to its spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants (e.g., Diethylformamide) Synthesis Chemical Synthesis Reactants->Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of N-(Dimethoxymethyl)-N-ethylethanamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Dimethoxymethyl)-N-ethylethanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility and miscibility in a laboratory setting.

Introduction to this compound

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the CAS number 4432-76-2 and the molecular formula C₇H₁₇NO₂. Its structure, featuring a tertiary amine and a dimethyl acetal group, influences its physical and chemical properties, including its solubility in various solvents. The dimethoxymethyl group contributes to the compound's polarity, making it amenable to dissolution in polar organic solvents[1].

Qualitative Solubility Data

Published information on the solubility of this compound is primarily qualitative. The compound is generally described as being miscible with most organic solvents, particularly polar ones. This miscibility is attributed to the polar nature of the dimethoxymethyl group[1]. A summary of the available qualitative solubility information is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubility/MiscibilityReference
MethanolPolar ProticMiscible[1]
Dichloromethane (DCM)Polar AproticMiscible[1]
General Organic Solvents-Miscible[1]
WaterPolar ProticHydrolyzes[1]

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility and miscibility of a liquid organic compound like this compound in various laboratory solvents.

3.1. Objective: To determine the qualitative solubility (insoluble, partially soluble, soluble) and miscibility of this compound in a range of common laboratory solvents.

3.2. Materials:

  • This compound

  • Test Solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Hexane

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath (optional)

3.3. Procedure for Miscibility Determination:

  • Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Add 1 mL of the test solvent to the corresponding test tube.

  • Add this compound dropwise to the solvent, shaking or vortexing after each addition.

  • Continue adding the compound up to 1 mL.

  • Observe the mixture after each addition for the formation of a single homogeneous phase or the presence of two distinct layers.

  • If a single phase is maintained throughout the addition, the two liquids are considered miscible. If two layers form at any point, they are immiscible.

3.4. Procedure for Qualitative Solubility Determination (for solid compounds, adaptable for liquids):

  • Place a known volume (e.g., 0.1 mL) of this compound into a test tube.

  • Add the test solvent in small increments (e.g., 0.1 mL at a time), vortexing for at least 30 seconds after each addition.

  • Continue adding the solvent until the solute completely dissolves or a total of 3 mL of the solvent has been added.

  • If the compound dissolves, it is considered soluble. If it does not dissolve after the addition of 3 mL of solvent, it is considered insoluble. If some, but not all, of the compound dissolves, it is partially soluble.

3.5. Data Interpretation:

The solubility can be classified as follows:

  • Soluble/Miscible: Forms a clear, homogeneous solution.

  • Partially Soluble: The solution is cloudy or a portion of the solute remains undissolved.

  • Insoluble/Immiscible: The solute does not dissolve, or two distinct layers are visible.

Logical Workflow for Solubility and Miscibility Testing

The following diagram illustrates the decision-making process for determining the solubility and miscibility of a compound in a given solvent.

Solubility_Workflow Workflow for Solubility and Miscibility Determination start Start: Select Compound and Solvent mix Mix known volumes of compound and solvent start->mix observe Observe mixture after vigorous shaking/vortexing mix->observe homogeneous Homogeneous solution (single phase) observe->homogeneous Yes heterogeneous Heterogeneous mixture (two phases or undissolved solute) observe->heterogeneous No miscible Conclusion: Miscible/Soluble homogeneous->miscible immiscible Conclusion: Immiscible/Insoluble heterogeneous->immiscible

Caption: A flowchart of the general experimental workflow for determining solubility or miscibility.

Conclusion

References

Methodological & Application

The Versatility of N-(Dimethoxymethyl)-N-ethylethanamine in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Dimethoxymethyl)-N-ethylethanamine, and its close analog N,N-dimethylformamide dimethyl acetal (DMFDMA), are highly versatile and valuable reagents in the field of organic chemistry, particularly in the synthesis of a wide array of heterocyclic compounds.[1][2][3][4] These reagents primarily function as C1 synthons, providing a single carbon atom, and as efficient formylating agents.[2][4][5] Their utility stems from their ability to react with various nucleophiles, including compounds with active methylene groups and primary or secondary amines, to form key intermediates such as enamines and amidines, which can then be cyclized to construct diverse heterocyclic rings.[2][4][6]

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of valuable heterocyclic scaffolds like pyridines and pyrimidines.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is its reaction with nucleophilic substrates to generate intermediates that readily undergo cyclization.

1. Synthesis of Pyridine Derivatives:

This compound is instrumental in the construction of substituted pyridine rings. The general strategy involves the reaction with 1,3-dicarbonyl compounds or other species with active methylene groups to form an enamine intermediate.[6][7] This intermediate can then be reacted with another component in a multi-component reaction or undergo intramolecular cyclization to afford the pyridine scaffold.[6] For instance, a three-component reaction involving 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (a close analog), and 1,3-dicarbonyl compounds has been shown to produce highly functionalized 2-aminopyridine derivatives in good to excellent yields.[6]

2. Synthesis of Pyrimidine Derivatives:

The synthesis of pyrimidines often utilizes the reaction of this compound with compounds containing an amino group and an adjacent active methylene or cyano group.[8][9] The reagent facilitates the formation of an amidine intermediate, which subsequently cyclizes to form the pyrimidine ring.[8][9] This approach has been successfully employed in the preparation of polysubstituted pyrimidines.[8]

Quantitative Data Summary

The following tables summarize quantitative data from representative syntheses of heterocyclic compounds using N,N-dialkylformamide dialkyl acetals.

Table 1: Synthesis of 2-Aminopyridine Derivatives [6]

Entry1,1-Enediamine (1)1,3-Dicarbonyl Compound (3)Product (6)Yield (%)Reaction Time (h)
1Substituted PhenylAcetylacetone2-Amino-3-acetyl-4,6-dimethylpyridine858
2Substituted PhenylEthyl AcetoacetateEthyl 2-amino-4,6-dimethylnicotinate928
3Substituted PhenylBenzoylacetone2-Amino-3-benzoyl-4-methyl-6-phenylpyridine8810
4CyclohexylAcetylacetone2-Amino-3-acetyl-4,6-dimethylpyridine7412

Reaction Conditions: 1 (1.0 mmol), DMF-DMA (1.5 mmol), 3 (1.0 mmol), and solvent (8 mL).[6]

Table 2: Synthesis of Pyrimidine and Related Derivatives [8][9]

Starting MaterialReagent(s)ProductYield (%)
Malononitrile dimer (8)DMFDMA (1:1 mole)N'-(2,2-dicyano-1-cyanomethylvinyl)-N,N-dimethylformamidine (9)-
Amidine (9)DMFDMAN'-(1-(dimethylaminomethylene)-2,2-dicyanovinyl)-N,N-dimethylformamidine (11)86.4
Amidine (11)4-Nitroaniline5-Cyano-4-(dimethylaminomethylene)-1-(4-nitrophenyl)-1,4-dihydropyrimidin-2-amine-

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Aminopyridine Derivatives [6]

This protocol describes a cascade reaction for the synthesis of highly functionalized 2-aminopyridine derivatives.

  • To a solution of the 1,1-enediamine (1.0 mmol) in a suitable solvent (8 mL), add the 1,3-dicarbonyl compound (1.0 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (1.5 mmol) to the mixture.

  • The reaction mixture is then stirred at a specified temperature (e.g., reflux) for the time indicated in Table 1 (typically 8-12 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Protocol 2: Synthesis of N'-(1-(dimethylaminomethylene)-2,2-dicyanovinyl)-N,N-dimethylformamidine [9]

This protocol details the reaction of malononitrile dimer with two equivalents of DMFDMA.

  • In a dry flask, dissolve malononitrile dimer (10 mmol) in dry dioxane (30 mL).

  • Add N,N-dimethylformamide dimethyl acetal (20 mmol, 2.64 mL).

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is then evaporated under reduced pressure.

  • The resulting solid product is recovered and recrystallized from ethanol to yield the pure amidine product.

Visualizations

experimental_workflow_2_aminopyridine cluster_reactants Reactants cluster_process Process cluster_output Output enediamines 1,1-Enediamines mixing Mixing in Solvent enediamines->mixing dicarbonyl 1,3-Dicarbonyl Compounds dicarbonyl->mixing dmf_dma N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) dmf_dma->mixing reaction Heating / Stirring (8-12 hours) mixing->reaction Cascade Reaction workup Solvent Removal & Purification reaction->workup Crude Product product 2-Aminopyridine Derivatives workup->product Purified Product

Caption: Workflow for the synthesis of 2-aminopyridine derivatives.

reaction_scheme_pyrimidine cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Partner cluster_product Final Product malononitrile Malononitrile Dimer amidine Amidine Intermediate malononitrile->amidine dmf_dma DMF-DMA (2 equivalents) dmf_dma->amidine Formylation pyrimidine Substituted Pyrimidine amidine->pyrimidine aniline 4-Nitroaniline aniline->pyrimidine Cyclization

Caption: General reaction pathway for pyrimidine synthesis.

References

Application Notes and Protocols for N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, with CAS Number 4432-76-2, is a versatile reagent in organic synthesis, primarily utilized as a C1 synthon for formylation and methylation reactions.[1] Its reactivity is analogous to that of other dimethylformamide acetals and Bredereck's reagent (tert-Butoxy bis(dimethylamino)methane), making it a valuable tool for the construction of complex organic molecules.[2][3] This document provides detailed application notes and a generalized experimental protocol for its use in the synthesis of enamines from active methylene compounds, a key transformation in the preparation of various heterocyclic structures.

Applications in Organic Synthesis

This compound is employed in a range of organic transformations, including:

  • Synthesis of Heterocycles: It serves as a crucial building block in the synthesis of nitrogen-containing heterocycles, such as pyridine derivatives.[4] The reagent facilitates cyclization and methylation steps in these synthetic pathways.[4]

  • Enamine and Amidine Formation: It reacts with active methylene compounds to form enamines, which are important intermediates in various carbon-carbon bond-forming reactions.[4] Similarly, it can be used to synthesize amidines.[1][4]

  • Formylation and Methylation: The compound acts as an effective formylating agent for active methylene and amino groups.[1][4] It can also be used as a methylating agent for substrates like carboxylic acids.[4]

  • Catalysis: It has applications as a catalyst in certain organic reactions, such as the coupling of epoxides with carbon dioxide to form cyclic carbonates.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various applications of this compound and related reagents.[4]

ApplicationTemperature Range (°C)Catalyst / ConditionsTypical Yield (%)
Formylation of Active Methylenes60 - 80Base catalysis (e.g., Cesium Carbonate)74 - 93
Methylation of Carboxylic AcidsRoom Temp - 100Acid catalysis70 - 95
Amidine Formation50 - 100Metal oxides (e.g., Molybdenum trioxide)80 - 95
Heterocyclic Synthesis65 - 100Transition metal catalysis60 - 90
Cyclization Reactions80 - 120Lewis acid/base55 - 85

Experimental Protocol: Synthesis of an Enamine from an Active Methylene Compound

This protocol describes a general procedure for the formylation of an active methylene compound using this compound to yield an enamine. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

  • This compound

  • Active methylene compound (e.g., a ketone, ester, or nitrile with an α-methylene group)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF))

  • Base catalyst (e.g., Cesium Carbonate), if required

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Crushed ice

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine solution

  • Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

    • Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.

  • Charging the Reaction Vessel:

    • To the flask, add the active methylene compound (1.0 equivalent).

    • If a catalyst is used, add the base (e.g., Cesium Carbonate, 0.1-0.2 equivalents).

    • Add the anhydrous solvent (e.g., DMF, to make a 0.5 M solution).

  • Addition of the Reagent:

    • Slowly add this compound (1.2-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir for the required time (monitor by TLC or LC-MS). The reaction proceeds via the formation of an intermediate, followed by the elimination of methanol.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture onto crushed ice to quench the reaction, which may result in the precipitation of the product.[5]

    • If a solid forms, collect it by filtration and wash with cold water. Dry the solid to obtain the crude product.

    • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure enamine.

Visualizations

Below are diagrams illustrating the experimental workflow and a representative chemical pathway.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify prep Preparation - Dry glassware - Add active methylene compound - Add solvent & catalyst reagent Reagent Addition - Add this compound prep->reagent reaction Reaction - Heat to 60-80°C - Stir under inert atmosphere - Monitor progress reagent->reaction workup Work-up - Quench with ice - Extract with organic solvent - Wash and dry reaction->workup purify Purification - Concentrate crude product - Purify via chromatography or recrystallization workup->purify product Final Product (Pure Enamine) purify->product

Caption: Experimental workflow for enamine synthesis.

G sub Active Methylene Compound (R-CH2-R') intermediate Intermediate sub->intermediate + Reagent reagent This compound reagent->intermediate enamine Enamine Product intermediate->enamine - 2 CH3OH methanol Methanol (x2) (Eliminated) intermediate->methanol

Caption: Reaction pathway for enamine formation.

References

"N-(Dimethoxymethyl)-N-ethylethanamine" reaction conditions and stoichiometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions, stoichiometry, and synthetic applications of N-(Dimethoxymethyl)-N-ethylethanamine (CAS No. 4432-76-2). This reagent is a valuable tool in organic synthesis, particularly for formylation, aminomethylenation, and as a precursor for various heterocyclic compounds.

Overview and Synthetic Utility

This compound, also known as N,N-diethylformamide dimethyl acetal, is a reactive chemical intermediate. Its utility in organic synthesis stems from the electrophilic nature of the central carbon atom and the presence of the diethylamino group, which can act as a leaving group or participate in subsequent reactions. This reagent is particularly noted for its role in the synthesis of substituted pyridines and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical compounds.[1] It also serves as an effective methylating agent for carboxylic acids under mild conditions.[1]

The primary synthetic pathways to this compound involve the reaction of N,N-diethylformamide with a methylating agent, followed by acetalization.[1]

Reaction Conditions and Stoichiometry for Synthesis

The synthesis of this compound is typically achieved through a two-step process. The following table summarizes the key reaction parameters, primarily adapted from analogous syntheses of similar dialkylformamide dimethyl acetals due to a lack of a detailed published procedure for the title compound.

ParameterConditionNotes
Reactants N,N-diethylformamide, Dimethyl sulfate, Sodium methoxide, Methanol
Stoichiometry N,N-diethylformamide:Dimethyl sulfate:Sodium methoxide (approx. 1:1:1.05)A slight excess of sodium methoxide is often used to ensure complete reaction.
Solvent Anhydrous, non-polar aprotic solvents (e.g., toluene, hexane)The reaction is sensitive to moisture.
Temperature Step 1 (Formation of iminium salt): 60-80°C; Step 2 (Acetalization): 20-40°CExothermic reactions; temperature control is crucial.
Reaction Time Step 1: 2-4 hours; Step 2: 2-3 hoursMonitored by TLC or GC.
Work-up Filtration of salt by-products, followed by distillation of the product.
Yield >85% (reported for similar compounds)[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous dialkylformamide acetals.

Materials:

  • N,N-diethylformamide

  • Dimethyl sulfate

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Formation of the Iminium Salt Intermediate

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add N,N-diethylformamide.

  • Begin stirring and slowly add dimethyl sulfate dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature between 60-80°C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring at 70°C for 3 hours to ensure the complete formation of the iminium salt intermediate.

Step 2: Acetalization

  • In a separate flask, prepare a suspension of sodium methoxide in anhydrous toluene.

  • Cool the iminium salt solution to room temperature and then slowly add it to the sodium methoxide suspension under vigorous stirring. Maintain the temperature of the reaction mixture between 20-40°C.

  • After the addition, continue to stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove the precipitated sodium methyl sulfate.

  • The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to isolate pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with several applications in the synthesis of complex organic molecules.

Synthesis of Pyridine Derivatives

The reagent undergoes condensation reactions with dicarbonyl compounds to yield substituted pyridines.[1] This is a crucial transformation in medicinal chemistry as the pyridine motif is present in numerous drugs.

Methylation of Carboxylic Acids

It can be used for the mild and efficient conversion of carboxylic acids to their corresponding methyl esters.[1] The reaction typically proceeds at temperatures between 60-80°C with good yields.[1]

Formylation and Aminomethylenation Reactions

Similar to other formamide acetals, this compound can be used to introduce a formyl or a dimethylaminomethylene group into activated methylene compounds.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Iminium Salt Formation cluster_step2 Step 2: Acetalization cluster_purification Purification reactants1 N,N-diethylformamide + Dimethyl sulfate conditions1 60-80°C, 3h reactants1->conditions1 product1 Iminium Salt Intermediate conditions1->product1 reactants2 Iminium Salt + Sodium Methoxide in Toluene product1->reactants2 To next step conditions2 20-40°C, 2h reactants2->conditions2 product2 Crude Product Mixture conditions2->product2 filtration Filtration product2->filtration Purify distillation Fractional Distillation filtration->distillation final_product This compound distillation->final_product

Caption: Synthesis workflow for this compound.

Application_Pathways Key Application Pathways cluster_applications Synthetic Applications cluster_products Resulting Products reagent N-(Dimethoxymethyl)-N- ethylethanamine pyridine Pyridine Synthesis reagent->pyridine methylation Methylation of Carboxylic Acids reagent->methylation formylation Formylation Reactions reagent->formylation pharma Pharmaceutical Intermediates pyridine->pharma esters Methyl Esters methylation->esters aldehydes Functionalized Aldehydes formylation->aldehydes

Caption: Key application pathways of the title reagent.

References

Applications of N,N-Dialkylformamide Dialkyl Acetals in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-Dialkylformamide dialkyl acetals, particularly N,N-Dimethylformamide dimethyl acetal (DMF-DMA), are highly versatile and reactive reagents that have found extensive application in pharmaceutical synthesis. These compounds serve as valuable one-carbon synthons, efficient formylating and methylating agents, and key building blocks in the construction of complex heterocyclic scaffolds that form the core of numerous active pharmaceutical ingredients (APIs). Their utility stems from the electrophilic nature of the central carbon atom and the ability of the dimethylamino group to act as a good leaving group. This report provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of several notable pharmaceuticals. While the focus is primarily on the widely used N,N-Dimethylformamide dimethyl acetal due to the wealth of available literature, the reactivity of its ethyl analog, "N-(Dimethoxymethyl)-N-ethylethanamine," is analogous.

General Reactivity and Applications

N,N-Dimethylformamide dimethyl acetal is a multifunctional reagent in organic synthesis.[1] Its primary applications in pharmaceutical synthesis can be categorized as follows:

  • Formation of Enaminones: DMF-DMA reacts readily with compounds containing active methylene groups, such as ketones and esters, to form enaminones.[2] These enaminones are versatile intermediates for the synthesis of various heterocyclic systems, including pyridines and pyrazoles.[3]

  • Amidine Synthesis: The reaction of DMF-DMA with primary amines provides a straightforward method for the synthesis of amidines, which are important functional groups in many biologically active molecules.[2]

  • Methylation: DMF-DMA can also act as a methylating agent for carboxylic acids, phenols, and thiols.[2]

  • Protecting Group: The reagent can be used to protect amino and hydroxyl groups in sensitive molecules during multi-step syntheses.[1]

Application Notes and Protocols

The following sections provide detailed examples of the application of N,N-Dimethylformamide dimethyl acetal in the synthesis of specific pharmaceutical compounds.

Synthesis of Molnupiravir: An Antiviral Agent

Molnupiravir is an orally bioavailable antiviral drug that has demonstrated efficacy against SARS-CoV-2. A convenient and cost-efficient "one-pot" synthesis of Molnupiravir has been developed utilizing DMF-DMA as a key reagent to facilitate the selective protection of hydroxyl and amino groups of cytidine.[4][5][6]

Reaction Scheme:

The overall synthetic strategy involves the protection of the 2',3'-hydroxyl and 4-amino groups of cytidine using DMF-DMA, followed by acylation of the 5'-hydroxyl group and subsequent deprotection and hydroxyamination to yield Molnupiravir.

Experimental Protocol: One-Pot Synthesis of Molnupiravir

Materials:

  • Cytidine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Tetrahydrofuran (THF)

  • Isobutyric anhydride

  • Triethylamine (NEt₃)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydroxylamine solution

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • A suspension of cytidine in THF is treated with DMF-DMA at 65 °C. The DMF-DMA serves to protect the 2',3'-dihydroxyls and the amino group of cytidine.[4]

  • The reaction mixture is cooled, and isobutyric anhydride, triethylamine, and a catalytic amount of DMAP are added to effect the site-specific esterification of the 5'-hydroxyl group.

  • After the acylation is complete, the solvent is removed, and the residue is treated with a solution of hydroxylamine in aqueous isopropyl alcohol at 78 °C. This step achieves both the deprotection of the protecting groups and the hydroxyamination at the C4-position.[4]

  • The final product, Molnupiravir, is obtained after purification.

Quantitative Data:
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
One-Pot SynthesisCytidine, DMF-DMA, Isobutyric anhydride, HydroxylamineTHF, i-PrOH65 then 78-70>99 (HPLC)[5][6]
5'-isobutyrate intermediateProtected Cytidine, Isobutyric anhydride---92-[5]
Hydroxyamination5'-isobutyrate intermediate, Hydroxylamine---92-[5]

Workflow Diagram:

Molnupiravir_Synthesis Cytidine Cytidine Protected_Cytidine Protected Cytidine Intermediate Cytidine->Protected_Cytidine THF, 65°C DMF_DMA DMF-DMA Acylated_Intermediate 5'-Acylated Intermediate Protected_Cytidine->Acylated_Intermediate NEt3, DMAP Isobutyric_Anhydride Isobutyric Anhydride Molnupiravir Molnupiravir Acylated_Intermediate->Molnupiravir aq. i-PrOH, 78°C Hydroxylamine Hydroxylamine

Caption: One-pot synthesis of Molnupiravir.

Synthesis of a Key Intermediate for Milrinone

Milrinone is a phosphodiesterase 3 inhibitor used in the treatment of heart failure. A key step in its synthesis involves the preparation of 2-cyano-3-dimethylamino acrylamide from α-cyanoacetamide and DMF-DMA.[4]

Reaction Scheme:

This reaction is a condensation where the active methylene group of α-cyanoacetamide attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.

Experimental Protocol: Synthesis of 2-cyano-3-dimethylamino acrylamide

Materials:

  • α-Cyanoacetamide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 1,4-Dioxane

  • Purified water

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • α-Cyanoacetamide and N,N-dimethylformamide dimethyl acetal are added to 1,4-dioxane.

  • The reaction mixture is heated to 95-100 °C and maintained at this temperature until the reaction is complete.

  • The reaction liquid is then added to purified water at 0-5 °C to precipitate the solid product.

  • The mixture is stirred for 1-2 hours to complete crystallization, and the solid is collected by filtration.

  • The filter cake is dissolved in a dilute hydrochloric acid solution and washed with dichloromethane.

  • A sodium hydroxide solution is added to the aqueous layer to adjust the pH to 11-12, causing the product to crystallize.

  • After stirring for 1-2 hours, the final product, 2-cyano-3-dimethylamino acrylamide, is collected by filtration.[4]

Quantitative Data:
Reactant 1 (mol)Reactant 2 (mol)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1.01.11,4-Dioxane95-100-92.499.38[4]
1.01.81,4-Dioxane95-100-94.399.58[4]

Workflow Diagram:

Milrinone_Intermediate_Synthesis Start α-Cyanoacetamide + DMF-DMA Reaction Reaction in 1,4-Dioxane (95-100°C) Start->Reaction Precipitation Precipitation in cold water Reaction->Precipitation Filtration1 Filtration Precipitation->Filtration1 Dissolution Dissolution in dilute HCl & washing with DCM Filtration1->Dissolution Crystallization Crystallization by pH adjustment (NaOH to pH 11-12) Dissolution->Crystallization Filtration2 Final Filtration Crystallization->Filtration2 Product 2-cyano-3-dimethylamino acrylamide Filtration2->Product Zaleplon_Intermediate_Synthesis Start 3-Acetamidoacetophenone Enaminone N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide Start->Enaminone Reflux DMF_DMA DMF-DMA Alkylation N-Alkylation (Ethyl Iodide, Base) Enaminone->Alkylation Final_Intermediate N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide Alkylation->Final_Intermediate Cyclization Cyclization with 3-amino-4-cyanopyrazole Final_Intermediate->Cyclization Zaleplon Zaleplon Cyclization->Zaleplon

References

Application Notes and Protocols for N-(Dimethoxymethyl)-N-ethylethanamine in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-diethylformamide dimethyl acetal, is a versatile reagent with significant potential in the field of flow chemistry. Its utility as a formylating agent, an electrophilic C1 synthon, and a mild alkylating agent makes it a valuable tool for the continuous synthesis of a wide range of organic compounds, including pharmaceutical intermediates and heterocyclic scaffolds. The transition from batch to continuous flow processes offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. These application notes provide an overview of the use of this compound in flow chemistry and detailed protocols for key transformations.

Key Applications in Flow Chemistry

This compound is particularly well-suited for a variety of chemical transformations in a continuous flow setup. The primary applications include:

  • Formylation of Active Methylene Compounds: The reaction with compounds containing active methylene groups is a cornerstone of its utility, leading to the formation of enamines, which are versatile synthetic intermediates.

  • Alkylation of Phenols and Thiols: This reagent can act as a mild methylating agent for phenols and thiols, providing a convenient method for the synthesis of ethers and thioethers.

  • Synthesis of Heterocyclic Compounds: As a C1 synthon, it is instrumental in the construction of various heterocyclic rings, such as pyrimidines and pyridines, which are prevalent in medicinal chemistry.[1]

  • Amidine Formation: It readily reacts with primary amines to form amidines, another important functional group in drug discovery.

The use of flow chemistry for these transformations allows for precise control over reaction times and temperatures, which can lead to improved yields and selectivities compared to traditional batch methods.

Data Presentation

The following tables summarize representative quantitative data for key reactions using this compound in a continuous flow setup. Disclaimer: The following data is illustrative and based on typical results for similar reactions in flow chemistry, as specific literature data for this exact reagent in a flow context is limited.

Table 1: Continuous Flow Formylation of Phenylacetonitrile

ParameterValue
Reactant A Phenylacetonitrile (1.0 M in THF)
Reactant B This compound (1.2 M in THF)
Flow Rate A 0.5 mL/min
Flow Rate B 0.5 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 80 °C
Pressure 10 bar
Yield >95%

Table 2: Continuous Flow O-Alkylation of 4-Methoxyphenol

ParameterValue
Reactant A 4-Methoxyphenol (0.5 M in Dioxane)
Reactant B This compound (1.5 M in Dioxane)
Flow Rate A 0.2 mL/min
Flow Rate B 0.2 mL/min
Reactor Volume 5 mL
Residence Time 12.5 min
Temperature 120 °C
Pressure 15 bar
Yield ~90%

Table 3: Continuous Flow Synthesis of a Substituted Pyrimidine

ParameterValue
Reactant A Ethyl Acetoacetate (1.0 M in Ethanol)
Reactant B This compound (1.1 M in Ethanol)
Reactant C Urea (1.2 M in Ethanol)
Flow Rate A 0.3 mL/min
Flow Rate B 0.3 mL/min
Flow Rate C 0.3 mL/min
Reactor Volume 15 mL
Residence Time 16.7 min
Temperature 100 °C
Pressure 20 bar
Yield ~85%

Experimental Protocols

The following are detailed protocols for the key experiments outlined above. These protocols are designed for a generic flow chemistry setup and may require optimization based on the specific equipment used.

Protocol 1: Continuous Flow Formylation of an Active Methylene Compound

Objective: To synthesize an enamine from an active methylene compound using this compound in a continuous flow reactor.

Materials:

  • Syringe pumps or HPLC pumps

  • T-mixer

  • Coil reactor (e.g., PFA or stainless steel)

  • Back pressure regulator

  • Collection vessel

  • Reactant A solution: 1.0 M solution of the active methylene compound (e.g., phenylacetonitrile) in a suitable solvent (e.g., THF).

  • Reactant B solution: 1.2 M solution of this compound in the same solvent.

Procedure:

  • System Setup: Assemble the flow reactor system as shown in the workflow diagram below. Ensure all connections are secure.

  • Priming: Prime the pumps and the reactor with the solvent to remove any air bubbles.

  • Reaction Initiation: Set the desired temperature for the reactor (e.g., 80 °C).

  • Set the flow rates for both reactant streams (e.g., 0.5 mL/min each) to achieve the desired residence time in the reactor.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

  • Collection: Collect the product stream in a suitable vessel.

  • Work-up and Analysis: Quench the reaction mixture if necessary. Analyze the product stream by standard analytical techniques (e.g., GC-MS, LC-MS, NMR) to determine the yield and purity.

Protocol 2: Continuous Flow O-Alkylation of a Phenol

Objective: To synthesize a methyl ether from a phenol using this compound in a continuous flow reactor.

Materials:

  • Flow chemistry system as described in Protocol 1.

  • Reactant A solution: 0.5 M solution of the phenol (e.g., 4-methoxyphenol) in a high-boiling point solvent (e.g., dioxane).

  • Reactant B solution: 1.5 M solution of this compound in the same solvent.

Procedure:

  • System Setup: Assemble and prime the flow reactor system.

  • Reaction Initiation: Set the reactor temperature to a higher value suitable for this reaction (e.g., 120 °C).

  • Set the flow rates for the reactant streams (e.g., 0.2 mL/min each).

  • Steady State and Collection: Allow the system to stabilize and then collect the product.

  • Work-up and Analysis: Analyze the collected sample to determine the conversion and yield of the desired ether.

Protocol 3: Continuous Flow Synthesis of a Pyrimidine

Objective: To synthesize a substituted pyrimidine via a multi-component reaction in a continuous flow setup.

Materials:

  • A flow chemistry system with three pumps and two T-mixers.

  • Two coil reactors in series.

  • Reactant A solution: 1.0 M solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

  • Reactant B solution: 1.1 M solution of this compound in the same solvent.

  • Reactant C solution: 1.2 M solution of an N-C-N containing compound (e.g., urea) in the same solvent.

Procedure:

  • System Setup: Configure the system to first mix Reactants A and B in the first T-mixer, allow for a short residence time in the first reactor, and then introduce Reactant C through the second T-mixer before the second reactor.

  • Reaction Initiation: Set the temperature of both reactors (e.g., 100 °C).

  • Set the flow rates for all three reactant streams (e.g., 0.3 mL/min each).

  • Steady State and Collection: Once the system has reached a steady state, collect the output.

  • Work-up and Analysis: The product may precipitate upon cooling. Isolate the solid by filtration and analyze the product for purity and yield.

Visualizations

The following diagrams illustrate the logical workflows and reaction pathways described in these application notes.

formylation_workflow reagentA Active Methylene Compound Solution pumpA Pump A reagentA->pumpA reagentB N-(Dimethoxymethyl)-N- ethylethanamine Solution pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous flow formylation.

alkylation_pathway phenol Phenol (Ar-OH) intermediate Intermediate Complex phenol->intermediate + reagent N-(Dimethoxymethyl)-N- ethylethanamine reagent->intermediate product Methyl Ether (Ar-OCH3) intermediate->product side_product1 N,N-Diethylformamide intermediate->side_product1 side_product2 Methanol intermediate->side_product2

Caption: Reaction pathway for O-alkylation of phenols.

pyrimidine_synthesis_flow reagentA β-Dicarbonyl Solution pumpA Pump A reagentA->pumpA reagentB N-(Dimethoxymethyl)-N- ethylethanamine Solution pumpB Pump B reagentB->pumpB reagentC Urea Solution pumpC Pump C reagentC->pumpC mixer1 T-Mixer 1 pumpA->mixer1 pumpB->mixer1 mixer2 T-Mixer 2 pumpC->mixer2 reactor1 Reactor 1 mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 mixer2->reactor2 bpr BPR reactor2->bpr collection Product bpr->collection

Caption: Multi-component flow synthesis of pyrimidines.

References

Application Notes and Protocols: N-(Dimethoxymethyl)-N-ethylethanamine as a Reagent for Vilsmeier-Haack Type Formylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-Diethylformamide dimethyl acetal (DEF-DMA), is a versatile reagent in organic synthesis. It serves as a potent formylating and alkylating agent, analogous to the more commonly used N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This document provides detailed application notes and protocols for the use of this compound in Vilsmeier-Haack type formylation reactions.

The classical Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a "Vilsmeier reagent," which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] this compound offers a milder and more direct approach to formylation, as it does not require the pre-formation of a chloroiminium salt with a strong Lewis acid.[2][6] It is particularly useful for the formylation of active methylene groups, amines, and the synthesis of various heterocyclic compounds.[7]

Principle of Reactivity

This compound functions as a synthetic equivalent of the Vilsmeier reagent. Its reactivity stems from the generation of an electrophilic aza-oxo-stabilized carbenium ion upon the loss of a methoxy group.[2] This electrophile readily reacts with nucleophiles such as electron-rich arenes, heterocycles, active methylene compounds, and amines to introduce a formyl group or its synthetic equivalent.

Below is a diagram illustrating the relationship between the classical Vilsmeier reagent and formamide acetals like this compound.

G cluster_0 Classical Vilsmeier-Haack Reagent Formation cluster_1 Formamide Acetal as Vilsmeier-Type Reagent DMF N,N-Disubstituted Formamide (e.g., DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Carbenium_Ion Aza-oxo-stabilized Carbenium Ion DEF_DMA This compound DEF_DMA->Carbenium_Ion - MeO⁻ caption Logical relationship between reagent generation pathways.

Caption: Logical relationship between reagent generation pathways.

Applications in Synthesis

This compound is a valuable reagent for several key transformations in organic synthesis:

  • Formylation of Active Methylene and Methyl Groups: It reacts with compounds containing acidic C-H bonds to form enamines, which are versatile intermediates for the synthesis of heterocyclic compounds.[1][7]

  • Synthesis of Amidines: The reaction with primary and secondary amines yields N,N'-substituted amidines.[2]

  • Heterocycle Synthesis: It is a crucial building block for constructing a wide array of heterocyclic systems, including pyrimidines, pyridines, and indoles.[1][7]

  • Alkylation Reactions: It can also act as a methylating agent for carboxylic acids and phenols under certain conditions.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes representative yields for Vilsmeier-Haack type formylation reactions using the closely related N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions and yields are expected to be comparable.

Substrate TypeProduct TypeTypical Reaction ConditionsTypical Yield (%)Reference
Electron-Rich AreneAryl AldehydeDMF, 80 °C, 3h77% (for a specific substrate)[3]
o-Nitrotoluene DerivativeIndoleRefluxing DMFGood[2]
Active Methylene CompoundEnamineVaries (often neat or in aprotic solvent)High[7]
Amine/AmideAmidineVariesHigh[2]

Note: The yields are highly substrate-dependent and optimization of reaction conditions may be required.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Electron-Rich Aromatic Compound

This protocol is adapted from a general Vilsmeier-Haack procedure and is applicable for formylation using this compound.

Materials:

  • Electron-rich aromatic or heteroaromatic substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, Dichloromethane)

  • Sodium acetate solution (for workup)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substrate (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add this compound (1.5 - 2.0 equiv) to the solution.

  • Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to 0 °C.

  • Slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium species. Stir for 10-30 minutes.[3]

  • Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

The workflow for this protocol is visualized below.

G start Start dissolve 1. Dissolve substrate in anhydrous solvent start->dissolve add_reagent 2. Add N-(Dimethoxymethyl) -N-ethylethanamine dissolve->add_reagent heat 3. Heat and monitor reaction by TLC add_reagent->heat cool 4. Cool to 0 °C heat->cool hydrolyze 5. Hydrolyze with aq. NaOAc solution cool->hydrolyze extract 6. Extract with organic solvent hydrolyze->extract wash_dry 7. Wash, dry, and concentrate extract->wash_dry purify 8. Purify by chromatography wash_dry->purify end End (Pure Aldehyde) purify->end

Caption: General experimental workflow for formylation.

Protocol 2: Synthesis of an Enamine from an Active Methylene Compound

Procedure:

  • In a round-bottom flask, mix the active methylene compound (1.0 equiv) with this compound (1.1 equiv).

  • The reaction can often be performed neat. If necessary, a high-boiling aprotic solvent like DMF or toluene can be used.

  • Heat the mixture with stirring. The reaction progress can be monitored by observing the evolution of methanol, which can be distilled off.

  • Once the reaction is complete, the excess reagent and solvent (if used) can be removed under reduced pressure to yield the crude enamine, which can be used directly or purified further if necessary.

Reaction Mechanism

The Vilsmeier-Haack type formylation using this compound proceeds through an electrophilic substitution mechanism.

G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis reagent N-(Dimethoxymethyl)- N-ethylethanamine electrophile Reactive Iminium Ion [Et₂N=CH(OMe)]⁺ reagent->electrophile - MeO⁻ arene Electron-Rich Arene (Ar-H) electrophile->arene intermediate Iminium Intermediate arene->intermediate intermediate_h Iminium Intermediate intermediate->intermediate_h product Aryl Aldehyde (Ar-CHO) intermediate_h->product + H₂O

Caption: Vilsmeier-Haack type formylation mechanism.

Safety and Handling

  • This compound is a moisture-sensitive reagent. Handle under an inert atmosphere (e.g., nitrogen or argon).[2]

  • It is a combustible liquid with an amine-like odor. Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a cool, dry place away from sources of ignition and moisture.

Conclusion

This compound is an effective and versatile reagent for Vilsmeier-Haack type formylation reactions. It provides a milder alternative to the classical POCl₃-based Vilsmeier reagent and is particularly useful for the synthesis of aldehydes, enamines, and heterocyclic compounds. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis and drug development.

References

Safe handling and storage procedures for "N-(Dimethoxymethyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.[1]

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of N-(Dimethoxymethyl)-N-ethylethanamine (CAS No. 4432-76-2). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on the known hazards of its primary functional groups: tertiary amines and acetals. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost care, following all institutional and regulatory guidelines for handling novel or uncharacterized substances.[2][3]

Physicochemical and Toxicological Data

The following table summarizes the known and inferred data for this compound and a closely related compound, N-(Dimethoxymethyl)dimethylamine.[4] Data for the target compound is largely unavailable and should be determined experimentally under controlled conditions.

PropertyThis compound (Inferred/Unavailable)N-(Dimethoxymethyl)dimethylamine (CAS 4637-24-5)
Molecular Formula C7H17NO2C5H13NO2
Molecular Weight 147.22 g/mol [1]119.16 g/mol [4]
Appearance Likely a clear, colorless liquidClear, colorless liquid[4]
Boiling Point Not available102 °C[4]
Flash Point Highly Flammable (inferred)7 °C / 44.6 °F[5]
Solubility Expected to be soluble in water, may hydrolyze[4][6]Soluble in water[4]
Toxicity The toxicological properties have not been fully investigated. Assumed to be harmful and an irritant.The toxicological properties have not been fully investigated. Causes skin and eye irritation.[4]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are inferred from its constituent functional groups: a tertiary amine and an acetal.

2.1 Tertiary Amine Hazards:

  • Corrosivity and Irritation: Tertiary amines are often corrosive and can cause irritation to the skin, eyes, and respiratory tract.[7][8][9] Inhalation of vapors may lead to coughing, shortness of breath, and in severe cases, a buildup of fluid in the lungs.[8]

  • Visual Disturbances: Exposure to some tertiary amine vapors can cause temporary visual disturbances such as blurred vision, halo perception, and a blue-grey appearance of objects (glaucopsia).[8][10] These effects, while transient, can increase the risk of accidents.[10]

  • Systemic Effects: Systemic health effects, including headache, nausea, and dizziness, have been associated with exposure to tertiary amines.[7][10]

2.2 Acetal Hazards:

  • Flammability: Acetals are often highly flammable liquids with low flash points.[6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][11]

  • Peroxide Formation: Some acetals can form explosive peroxides upon contact with air, especially during storage.[6][12] This risk increases if the compound is distilled or evaporated to dryness.[12]

  • Instability: Acetals are generally stable in basic conditions but can readily decompose in the presence of dilute acids.[6] At elevated temperatures, acetal resins can release formaldehyde, which is an irritant and a potential carcinogen.[13]

2.3 General Handling of an Uncharacterized Compound:

  • When handling a chemical with unknown hazards, it is prudent to assume it is hazardous.[3]

  • All containers, including temporary vessels like beakers and test tubes, must be clearly labeled with the full chemical name.[14]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Wear NIOSH-approved safety glasses with side shields or chemical safety goggles.[15] A face shield may be necessary if there is a splash hazard.[3]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is required.[15] Wear long pants and closed-toe shoes.[15]

  • Hand Protection: Wear chemically resistant gloves, such as PVC or nitrile.[12] The suitability and durability of the glove type depend on the frequency and duration of contact.[12]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[15] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[13]

Safe Handling and Storage Protocols

4.1 Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Use explosion-proof equipment and non-sparking tools.[15][16]

  • Ground and bond containers when transferring material to prevent static discharge.[4][5]

  • Avoid all personal contact, including inhalation of vapors.[12]

  • Wash hands thoroughly after handling, and before eating or drinking.[4]

  • Contaminated clothing should be removed immediately and washed before reuse.[4]

4.2 Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][17]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][18] Do not store in direct sunlight.[4]

  • Store in a designated corrosives and flammables area.[17][19]

  • Store away from incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[13][17]

  • Due to the potential for peroxide formation, it is advisable to date the container upon receipt and upon opening.[12] Unopened containers should ideally be used within 18 months, and opened containers should not be stored for more than 12 months.[12]

Emergency Procedures

  • Spill:

    • For a small spill, eliminate all ignition sources.[6] Absorb the spill with a non-combustible material like dry earth or sand and transfer it to a sealed container for disposal.[6]

    • For a large spill, evacuate the area and contact emergency responders.[3]

  • Fire:

    • Use dry chemical, CO2, or alcohol-resistant foam to extinguish the fire.[12][18] Avoid using a direct stream of water.[4]

    • Firefighters should wear full protective clothing and a self-contained breathing apparatus.[13]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.[13]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][19]

Experimental Protocols and Visualizations

The following represents a generalized workflow for the initial characterization and use of a novel compound like this compound.

experimental_workflow cluster_prep Preparation and Initial Assessment cluster_handling Safe Handling and Experimentation cluster_cleanup Post-Experiment Procedures a Receipt and Logging of Compound b Visual Inspection of Container a->b c Review of Analogous Compound Data b->c d Don Appropriate PPE c->d Proceed with Caution e Work in Chemical Fume Hood d->e f Conduct Small-Scale Physicochemical Tests e->f g Perform Reaction/Application f->g h Quench Reaction and Work-up g->h i Decontaminate Glassware and Surfaces h->i j Segregate and Label Waste i->j k Store Compound Appropriately j->k

Caption: General workflow for handling a novel chemical.

The logical relationship for assessing the hazards of an uncharacterized chemical can be visualized as follows:

hazard_assessment A This compound (Uncharacterized Compound) B Identify Functional Groups A->B C1 Tertiary Amine B->C1 C2 Acetal B->C2 D1 Known Hazards: - Corrosive - Irritant - Potential for visual disturbances C1->D1 D2 Known Hazards: - Highly Flammable - Potential for peroxide formation - Acid sensitive C2->D2 E Synthesize Information to Create Safe Handling Protocol D1->E D2->E

Caption: Hazard assessment based on functional groups.

References

Application Notes and Protocols: N-(Dimethoxymethyl)-N-ethylethanamine and its Analogs in the Preparation of Enamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-dialkylformamide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) and its diethyl analog, N-(dimethoxymethyl)-N-ethylethanamine, in the synthesis of enamines. Enamines are versatile intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and for carbon-carbon bond formation.

Introduction

N,N-dialkylformamide acetals are powerful reagents for the formylation of active methylene compounds to generate enamines.[1][2] These reagents offer a convenient and efficient method for introducing a dimethylaminomethylene group, which can then be further manipulated or used to direct subsequent reactions. The general structure of these reagents features a central carbon atom bonded to two alkoxy groups and a dialkylamino group, making them highly reactive towards nucleophiles. While the specific compound "this compound" is less commonly cited, its reactivity is analogous to the widely used N,N-dimethylformamide dimethyl acetal (DMF-DMA). For the purpose of these notes, protocols and data will reference the more common N,N-dialkylformamide acetals.

Mechanism of Enamine Formation

The reaction of an active methylene compound with a N,N-dialkylformamide acetal proceeds through a condensation mechanism. The reaction is initiated by the abstraction of an acidic proton from the carbonyl compound, followed by nucleophilic attack on the central carbon of the acetal. This leads to the elimination of methanol and the formation of an enamine intermediate.[3]

The general mechanism for enamine formation from a ketone and a secondary amine under acidic conditions follows a PADPED mnemonic (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[4] However, with formamide acetals, the reaction can often proceed under neutral or mildly acidic conditions due to the high reactivity of the reagent.

Enamine Formation Mechanism start Active Methylene Compound (R-CH2-Z) intermediate Intermediate Adduct start->intermediate Nucleophilic attack reagent N,N-Dialkylformamide Acetal reagent->intermediate elimination Elimination of Alcohol (2x ROH) intermediate->elimination enamine Enamine Product (R-C(=CHN(R')2)-Z) elimination->enamine

Caption: General mechanism of enamine formation using N,N-dialkylformamide acetals.

Applications in Heterocyclic Synthesis

Enamines generated from N,N-dialkylformamide acetals are crucial building blocks for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[5][6] The enamine functionality provides a nucleophilic carbon that can react with various electrophiles, leading to cyclization and the formation of the desired heterocyclic ring system.

Application Workflow start Active Methylene Compound enamine Enamine Intermediate start->enamine reagent N,N-Dialkylformamide Acetal reagent->enamine cyclization Cyclization with Reagent (e.g., Amine, Hydrazine) enamine->cyclization heterocycle Heterocyclic Product (e.g., Pyridine, Pyrazole) cyclization->heterocycle

Caption: Workflow for heterocyclic synthesis via enamine intermediates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Enamines from Active Methylene Compounds

This protocol describes a general method for the reaction of an active methylene compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • Active methylene compound (e.g., a ketone, β-ketoester, malononitrile)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., toluene, dioxane, or neat)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 equivalent).

  • Add the anhydrous solvent, if necessary. In many cases, DMF-DMA can act as both the reagent and the solvent.[7]

  • Add N,N-dimethylformamide dimethyl acetal (1.1 to 2.0 equivalents). The exact stoichiometry may need to be optimized for the specific substrate.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure.

  • The resulting crude enamine can be used directly in the next step or purified by distillation or crystallization.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the synthesis of enamines from various active methylene compounds using DMF-DMA.

Active Methylene CompoundReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
AcetophenoneDMF-DMA (1.5)Toluene110485-95
CyclohexanoneDMF-DMA (1.2)Neat802>90
Ethyl acetoacetateDMF-DMA (1.1)Dioxane100390-98
MalononitrileDMF-DMA (1.1)Ethanol25186

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Protocol 2: Synthesis of a Pyrimidine Derivative via an Enamine Intermediate

This protocol outlines the synthesis of a pyrimidine derivative using an enamine formed in situ from a β-ketoester and DMF-DMA.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride)

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) in ethanol. Add DMF-DMA (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours until the formation of the enamine is complete (monitored by TLC).

  • Cyclization: To the solution containing the enamine, add the amidine hydrochloride (1.0 equivalent) and a solution of sodium ethoxide in ethanol (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the pyrimidine derivative.

Pyrimidine Synthesis start β-Ketoester enamine Enamine Intermediate start->enamine dmf_dma DMF-DMA dmf_dma->enamine cyclization Cyclization enamine->cyclization amidine Amidine amidine->cyclization pyrimidine Pyrimidine Product cyclization->pyrimidine

Caption: Logical workflow for the synthesis of pyrimidines.

Safety Precautions

N,N-dialkylformamide acetals are moisture-sensitive and should be handled under an inert atmosphere. They can be irritating to the skin and eyes, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its more common analogs like DMF-DMA are highly effective reagents for the preparation of enamines from active methylene compounds. These enamines serve as valuable intermediates in organic synthesis, particularly for the construction of complex heterocyclic systems. The protocols provided herein offer a general framework for their application, which can be adapted and optimized for specific research and development needs.

References

Troubleshooting & Optimization

Optimizing reaction yield with "N-(Dimethoxymethyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(Dimethoxymethyl)-N-ethylethanamine

Welcome to the technical support center for this compound (also known as N,N-Diethylformamide dimethyl acetal). This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to help researchers optimize reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a formamide acetal reagent.[1] Its primary use is as a formylating agent in organic synthesis, particularly for the synthesis of enamines from compounds with active methylene groups.[1][2] It is also used to create amidines from amines and amides, to synthesize various heterocyclic compounds, and as a protecting group for amines.[1][3]

Q2: What are the main categories of reactions this reagent participates in?

The reagent is primarily involved in two main types of reactions: alkylation and formylation.[1] It can also be used for condensation reactions with carbonyl compounds and for the cyclization of certain diols into epoxides.[1][2] Due to its structure, it contains a partially positive carbon that acts as an electrophile and a partially negative nitrogen that acts as a nucleophile, making it a versatile reagent.[4]

Q3: How should I properly handle and store this compound?

This reagent is a flammable, colorless liquid that is sensitive to moisture.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, flames, and direct sunlight.[5] If moisture and acids are avoided, the reagent can be stored almost indefinitely.[1]

  • Handling: Use with adequate ventilation and ground containers when transferring material to prevent static discharge.[5] Avoid contact with skin and eyes. It is important to wash hands thoroughly after handling.[5] Ingestion or inhalation can lead to respiratory distress and liver damage.

Q4: What are the breakdown products if the reagent is exposed to water?

In the presence of water, this compound can hydrolyze to yield the corresponding amine (N,N-diethylethanamine) and methanol.[2] This degradation will reduce the effectiveness of the reagent in your reaction.

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the common causes?

Low yield can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.

  • Reagent Degradation: The most common issue is the hydrolysis of the reagent due to exposure to moisture. Ensure the reagent is fresh and has been handled under anhydrous conditions.

  • Reaction Temperature: The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. If it's too high, side products may form or the reagent could decompose. Refer to literature for the optimal temperature range for your specific substrate.

  • Solvent Choice: The choice of solvent can significantly impact reaction efficiency and yield.[6] Aprotic solvents are typically preferred to prevent reagent hydrolysis.

  • Substrate Reactivity: The nucleophilicity of your substrate is crucial. Less reactive substrates (e.g., sterically hindered compounds or those with electron-withdrawing groups) may require longer reaction times, higher temperatures, or the use of a catalyst.

Q6: I am observing unexpected side products. How can I improve the selectivity?

The formation of side products is often related to the high reactivity of this compound.

  • Competing Reactions: The reagent can act as both a formylating and an alkylating agent.[1] To favor formylation, you can often adjust the reaction temperature. Lowering the temperature may increase selectivity.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the substrate relative to the formylating agent can sometimes minimize the formation of byproducts from the reagent itself.

  • Reaction Time: Over-extending the reaction time can lead to the formation of degradation products or secondary reactions. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and quench the reaction upon completion.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the typical effects of key parameters on formylation reactions using this compound. Optimal conditions should be determined empirically for each specific reaction.

ParameterCondition VariationExpected Impact on YieldPotential Issues
Temperature Low (e.g., 0-25 °C)Slower reaction rate, potentially higher selectivity.Incomplete conversion for less reactive substrates.
Moderate (e.g., 25-80 °C)Generally a good balance of rate and yield.May require optimization for sensitive substrates.
High (e.g., >80 °C)Faster reaction rate, useful for unreactive substrates.Increased risk of side product formation and reagent decomposition.[1]
Solvent Aprotic Non-Polar (e.g., Toluene, Hexane)Good for solubility of many organic substrates.May not be suitable for all starting materials.
Aprotic Polar (e.g., DMF, Acetonitrile)Often enhances reaction rates and improves solubility.[6]Must be strictly anhydrous to prevent reagent hydrolysis.
Protic (e.g., Ethanol, Methanol)Not Recommended. Reacts with and consumes the reagent.Drastically reduced yield due to reagent decomposition.[2]
Reaction Time ShortMinimizes side product formation.Risk of incomplete reaction and low conversion.
LongCan drive the reaction to completion.Increased potential for side reactions and product degradation.
Atmosphere Inert (Nitrogen, Argon)Highly Recommended. Protects the reagent from moisture.Prevents hydrolysis and improves reproducibility.
AirNot Recommended.Atmospheric moisture can lead to reagent degradation and lower yields.

Experimental Protocols

General Protocol for the Formylation of an Active Methylene Compound

This protocol provides a general procedure for the synthesis of an enamine. Caution: this compound is flammable and toxic; handle it in a fume hood with appropriate personal protective equipment.[5]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous aprotic solvent (e.g., toluene, DMF) to dissolve the starting material.

  • Reagent Addition: Add this compound (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS. The reaction typically completes within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as column chromatography on silica gel or distillation to yield the desired enamine.

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways related to the use of this compound.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Check Reagent Purity & Handling Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate Moisture Reagent Hydrolyzed? (Used under inert atm?) CheckPurity->Moisture Temp Temperature Optimal? CheckConditions->Temp Solvent Solvent Anhydrous & Aprotic? CheckConditions->Solvent Sterics Substrate Sterically Hindered? CheckSubstrate->Sterics Anhydrous Use Fresh Reagent Under Anhydrous Conditions Moisture->Anhydrous Yes AdjustTemp Adjust Temperature (Increase for slow reaction) Temp->AdjustTemp No ChangeSolvent Use Dry, Aprotic Solvent Solvent->ChangeSolvent No IncreaseTime Increase Reaction Time or Temperature Sterics->IncreaseTime Yes

Caption: Troubleshooting workflow for low reaction yield.

ReactionMechanism Reagents Active Methylene Compound + this compound Intermediate Initial Adduct (Hemiaminal-like) Reagents->Intermediate Nucleophilic Attack Elimination Elimination of Methanol (CH3OH) Intermediate->Elimination Product Enamine Product Elimination->Product

Caption: Simplified mechanism for enamine formation.

References

"N-(Dimethoxymethyl)-N-ethylethanamine" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Dimethoxymethyl)-N-ethylethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and understand the side reactions and byproducts associated with the use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary and most common cause of degradation is hydrolysis. This compound is sensitive to moisture and will readily react with water, especially under acidic conditions, to yield N,N-diethylethanamine and methanol.

Q2: What are the expected byproducts from the hydrolysis of this compound?

A2: The direct byproducts of hydrolysis are N,N-diethylethanamine and methanol. Depending on the reaction conditions and the presence of other reagents, these initial byproducts might participate in subsequent reactions.

Q3: How can I minimize the hydrolysis of this compound during storage and handling?

A3: To minimize hydrolysis, it is crucial to store this compound under anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) and tightly sealed containers is recommended. All glassware and solvents used in reactions should be thoroughly dried.

Q4: What are the potential side reactions when using this compound for enamine synthesis?

A4: When reacting with compounds containing active methylene groups to form enamines, side reactions can occur if the reaction is not properly controlled. Extending the heating time or using an excess of this compound can lead to the formation of unidentified byproducts, which can complicate the purification of the desired enamine.[1]

Q5: What happens upon thermal decomposition of this compound?

A5: Under high temperatures, such as in a fire, this compound will decompose to produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The specific byproducts of controlled thermal decomposition at lower temperatures are not well-documented in readily available literature but would likely involve elimination and rearrangement pathways.

Troubleshooting Guides

Issue 1: Low Yield or Absence of Desired Product
Possible Cause Suggested Solution
Degradation of this compound due to hydrolysis. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Handle the reagent under an inert atmosphere.
Incorrect reaction temperature. Optimize the reaction temperature. For enamine synthesis, prolonged heating can lead to byproduct formation.[1]
Presence of acidic impurities. Purify reagents and solvents to remove any acidic impurities that could catalyze hydrolysis.
Issue 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, NMR)
Possible Cause Identification and Mitigation
Hydrolysis Byproducts Look for peaks corresponding to N,N-diethylethanamine and methanol. To mitigate, follow strict anhydrous procedures.
Byproducts from Enamine Synthesis If using for enamine synthesis, unidentified side peaks may result from over-reaction. Optimize reaction time and stoichiometry.[1]
Solvent Impurities Run a blank analysis of the solvent to rule out contamination.

Summary of Side Reactions and Byproducts

Side Reaction Conditions Primary Byproducts Notes
Hydrolysis Presence of water, accelerated by acidN,N-diethylethanamine, MethanolThe most common side reaction.
Reaction with Active Methylene Compounds Prolonged heating, excess reagentUnidentified byproductsCan lead to complex mixtures and purification challenges.[1]
Thermal Decomposition High temperatures (combustion)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Hazardous decomposition products.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To detect and quantify the extent of hydrolysis of this compound.

Methodology:

  • Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Acquire a baseline ¹H NMR spectrum.

  • Introduce a controlled amount of water to the NMR tube.

  • Acquire spectra at regular time intervals to monitor the disappearance of the this compound signals and the appearance of signals corresponding to N,N-diethylethanamine and methanol.

  • The degree of hydrolysis can be quantified by integrating the characteristic peaks of the starting material and the byproducts. Real-time monitoring can be achieved using ultrafast 2D NMR techniques.[2]

Protocol 2: Analysis of Purity and Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify potential volatile byproducts.

Methodology:

  • Prepare a dilute solution of the this compound sample in a dry, volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature program that allows for the separation of the main component from potential lower and higher boiling point impurities.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze other peaks by comparing their mass spectra with spectral libraries to identify byproducts such as N,N-diethylethanamine, methanol, or others.

  • The relative peak areas can provide a semi-quantitative measure of the purity and byproduct levels. For thermally labile compounds, using shorter GC columns can minimize on-column degradation.

Visualizations

Hydrolysis_Pathway reagent This compound intermediate Protonated Intermediate reagent->intermediate + H₂O, H⁺ water H₂O water->intermediate acid H⁺ (catalyst) products N,N-diethylethanamine + 2 CH₃OH intermediate->products - H⁺

Hydrolysis pathway of this compound.

Enamine_Formation cluster_main Main Reaction cluster_side Side Reaction reagent This compound enamine Desired Enamine Product reagent->enamine active_methylene Active Methylene Compound (R-CH₂-R') active_methylene->enamine byproducts Unidentified Byproducts enamine->byproducts prolonged_heat Prolonged Heating / Excess Reagent prolonged_heat->byproducts

Enamine formation and potential side reaction pathway.

References

Troubleshooting failed reactions involving "N-(Dimethoxymethyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Dimethoxymethyl)-N-ethylethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive aminal acetal commonly used as a formylating agent and a building block in the synthesis of various heterocyclic compounds. Its primary applications include the formylation of amines and the synthesis of substituted pyridines and other nitrogen-containing heterocycles through condensation reactions with carbonyl compounds.[1]

Q2: What are the common synonyms for this compound?

While sometimes confused in literature, it is important to distinguish it from similar reagents. A related and commonly used reagent is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Always verify the CAS number (4432-76-2) to ensure you are using the correct compound.

Q3: What are the recommended handling and storage conditions for this compound?

This compound is sensitive to moisture and acidic conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid contact with water and strong acids to prevent hydrolysis.

Q4: Is this compound visible on a TLC plate under UV light?

This compound itself is not expected to be strongly UV-active. To monitor its consumption during a reaction, it is often more practical to monitor the appearance of the UV-active product or the disappearance of a UV-active starting material. Staining the TLC plate with a suitable agent, such as potassium permanganate, can also be an effective visualization method.

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield

Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_hydrolysis Was the reagent handled under anhydrous conditions? check_reagents->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes hydrolysis_no No check_hydrolysis->hydrolysis_no check_conditions 2. Evaluate Reaction Conditions hydrolysis_yes->check_conditions reagent_degraded Reagent may be hydrolyzed. Use a fresh bottle or purify. hydrolysis_no->reagent_degraded conditions_ok Are temperature and solvent appropriate? check_conditions->conditions_ok conditions_not_ok No conditions_ok->conditions_not_ok check_reaction_monitoring 3. Review Reaction Monitoring conditions_ok->check_reaction_monitoring Yes optimize_conditions Optimize temperature and solvent. Consider higher boiling aprotic polar solvents (e.g., DMF, Toluene). conditions_not_ok->optimize_conditions tlc_issue Is TLC an appropriate monitoring method? Is the product visible? check_reaction_monitoring->tlc_issue tlc_not_ok No tlc_issue->tlc_not_ok success Problem Resolved tlc_issue->success Yes use_alternative_monitoring Use alternative monitoring (e.g., GC-MS, LC-MS, NMR of an aliquot). Use a TLC stain. tlc_not_ok->use_alternative_monitoring

Caption: Troubleshooting Decision Tree for Low Product Yield.

Possible Cause & Solution

  • Reagent Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of acid, which decomposes it into N,N-diethylformamide and methanol.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere. If hydrolysis is suspected, use a fresh bottle of the reagent.

  • Sub-optimal Reaction Conditions: The reactivity of this compound is highly dependent on the reaction temperature and solvent.

    • Solution: For condensation reactions, consider using a high-boiling aprotic polar solvent such as DMF or toluene to facilitate the removal of methanol byproduct, which can drive the reaction to completion. A Dean-Stark trap can be beneficial when using solvents like toluene.[2]

  • Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully verify the stoichiometry of your reaction. A slight excess of this compound may be beneficial in some cases.

Issue 2: Formation of Multiple Products/Side Products

The appearance of unexpected spots on a TLC plate or extra peaks in your analytical data indicates the formation of side products.

Common Side Products and Their Origin

Side ProductOriginIdentificationPrevention
N,N-diethylformamideHydrolysis of this compound.Can be detected by GC-MS or by its characteristic NMR signals.Use anhydrous conditions and handle the reagent under an inert atmosphere.
Enamine/Amidine IntermediatesIncomplete reaction or side reactions.These are often reactive and may be difficult to isolate. Their presence can be inferred from in-situ reaction monitoring (e.g., NMR, LC-MS).Optimize reaction time and temperature to ensure complete conversion to the desired product.
Self-condensation Products of Starting MaterialIf the starting material has multiple reactive sites.Characterization by NMR and MS.Adjust stoichiometry and reaction conditions (e.g., temperature, rate of addition).

Troubleshooting Workflow for Side Product Formation

side_product_troubleshooting start Multiple Products Observed identify_side_products 1. Identify Side Products start->identify_side_products is_hydrolysis_product Is N,N-diethylformamide present? identify_side_products->is_hydrolysis_product hydrolysis_present Yes is_hydrolysis_product->hydrolysis_present hydrolysis_not_present No is_hydrolysis_product->hydrolysis_not_present improve_anhydrous_conditions Improve anhydrous conditions. Use fresh reagent. hydrolysis_present->improve_anhydrous_conditions check_reaction_parameters 2. Evaluate Reaction Parameters hydrolysis_not_present->check_reaction_parameters are_conditions_optimized Are temperature and reaction time optimized? check_reaction_parameters->are_conditions_optimized conditions_not_optimized No are_conditions_optimized->conditions_not_optimized check_purification 3. Review Purification Method are_conditions_optimized->check_purification Yes optimize_parameters Perform a reaction optimization screen (temperature, time, stoichiometry). conditions_not_optimized->optimize_parameters is_purification_effective Is the purification method separating the products? check_purification->is_purification_effective purification_not_effective No is_purification_effective->purification_not_effective success Problem Resolved is_purification_effective->success Yes optimize_purification Optimize purification conditions (e.g., chromatography solvent system, recrystallization solvent). purification_not_effective->optimize_purification

Caption: Troubleshooting Workflow for Side Product Formation.

Experimental Protocols

General Protocol for N-Formylation of a Primary Amine

This protocol provides a general guideline for the N-formylation of a primary amine using this compound. Optimization may be required for specific substrates.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous toluene

  • Dean-Stark trap

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and Dean-Stark trap. Ensure all glassware is oven-dried.

  • Purge the apparatus with an inert atmosphere.

  • To the flask, add the primary amine and anhydrous toluene.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or another suitable analytical method.[2]

  • Once the reaction is complete (typically when the starting amine is no longer observed), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Reaction Monitoring by TLC:

  • Mobile Phase: A typical starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of the starting material and product.

  • Visualization: Use a UV lamp (if the product is UV active) and a potassium permanganate stain to visualize the spots. The starting amine and the formylated product should have different Rf values.

General Reaction Scheme

formylation_reaction cluster_conditions Reaction Conditions reagents R-NH2 + (CH3O)2CHN(C2H5)2 product R-NH-CHO reagents->product conditions Toluene, Reflux - 2 CH3OH

Caption: General N-Formylation Reaction Scheme.

References

Improving the selectivity of "N-(Dimethoxymethyl)-N-ethylethanamine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "N-(Dimethoxymethyl)-N-ethylethanamine." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound," also known as N,N-diethylformamide dimethyl acetal, is a versatile reagent in organic synthesis. Its primary applications include serving as a precursor for the formation of amidines and the synthesis of substituted pyridines. It is also utilized as a methylating agent and in the formation of various heterocyclic compounds. The dimethoxy groups contribute to its reactivity, allowing it to act as a building block in condensation and cyclization reactions.

Q2: What are the most common selectivity issues encountered when using "this compound"?

A2: The most frequently reported selectivity issue is the formation of side products due to the high reactivity of the reagent. In amidine synthesis, a common byproduct is the corresponding imidate ester. In pyridine synthesis, the reaction conditions can influence the regioselectivity of the cyclization, potentially leading to a mixture of isomers. Over-alkylation can also be a concern in reactions where it is used as an alkylating agent.

Q3: How can I minimize the formation of the imidate ester byproduct in amidine synthesis?

A3: The formation of the imidate ester can be suppressed by adjusting the reaction conditions. One effective method is to use an excess of the primary amine or to add a secondary amine, such as dimethylamine, to the reaction mixture. This shifts the equilibrium away from the imidate and towards the desired amidine product.[1]

Q4: What is the role of temperature in controlling the selectivity of reactions with "this compound"?

A4: Temperature is a critical parameter for controlling selectivity. In general, lower temperatures tend to favor the kinetic product, which may or may not be the desired product. It is crucial to perform a temperature optimization study for your specific reaction. For instance, in amidine synthesis, the product distribution between the acetamidine and the imidate ester is dependent on the temperature.

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent can significantly influence both the reaction rate and selectivity by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states. Polar aprotic solvents like DMF or acetonitrile are commonly used. However, the optimal solvent depends on the specific reaction. For example, in some amination reactions, deep eutectic solvents (DESs) have been shown to enhance reaction rates and selectivity due to their unique hydrogen-bonding capabilities.[2] It is advisable to screen a range of solvents with varying polarities to determine the optimal conditions for your system.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Amidine Product

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures may lead to decomposition or side product formation.

  • Hydrolysis of the Reagent:

    • Solution: "this compound" is sensitive to moisture. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Stoichiometry:

    • Solution: Optimize the molar ratio of the reactants. An excess of the amine substrate can sometimes drive the reaction to completion.

  • Formation of Imidate Ester Byproduct:

    • Solution: As mentioned in the FAQs, add an excess of the primary amine or a secondary amine to suppress imidate ester formation.[1]

Problem 2: Poor Selectivity in Pyridine Synthesis (Mixture of Isomers)

Possible Causes and Solutions:

  • Reaction Conditions Favoring Multiple Cyclization Pathways:

    • Solution: The regioselectivity of the cyclization can be highly dependent on the reaction temperature and the catalyst used. Perform the reaction at a lower temperature to favor a single cyclization pathway. Screen different catalysts (e.g., Lewis acids or bases) to identify one that promotes the desired regioselectivity.

  • Symmetry of the Dicarbonyl Compound:

    • Solution: If using an unsymmetrical dicarbonyl compound, a mixture of isomers is often unavoidable. If a single isomer is required, consider a different synthetic strategy or separation of the isomers by chromatography.

Problem 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts:

    • Solution: If the desired product and a major byproduct (e.g., imidate ester) have similar polarities, chromatographic separation can be challenging. Try using a different solvent system or a different stationary phase for your column chromatography. Derivatization of the byproduct to change its polarity, followed by removal, can also be an option.

  • Product Instability:

    • Solution: Some amidine and pyridine derivatives can be unstable. Avoid unnecessarily high temperatures during solvent evaporation. If the product is sensitive to acid or base, use a neutral workup and purification system.

Data Presentation

Table 1: Effect of Amine Excess on Amidine vs. Imidate Ester Formation (Illustrative Data)

Molar Ratio (Amine:Reagent)Amidine Yield (%)Imidate Ester Yield (%)
1:16530
2:18510
3:195<5

Note: This table presents illustrative data based on general principles of equilibrium shifts in amidine synthesis. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Catalysts for Amidine Synthesis (Illustrative Data)

CatalystReaction Time (h)Yield (%)
None2455
Ytterbium Amide1292
Copper(I) Chloride1583

Note: This table provides a qualitative comparison based on literature for related reactions.[3][4] Optimal catalyst choice is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Amidine Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add "this compound" (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: General Procedure for Pyridine Synthesis from a 1,3-Dicarbonyl Compound
  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane).

  • Add "this compound" (1.1 equivalents) and a catalytic amount of a base (e.g., Cs₂CO₃, 0.1 equivalents).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_amidine start Start reagents Combine Primary Amine and This compound in Anhydrous Solvent start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Solvent Evaporation monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification product Pure Amidine purification->product

Caption: Experimental Workflow for Amidine Synthesis.

troubleshooting_low_yield start Low Yield of Amidine check_completion Is the reaction complete? start->check_completion check_hydrolysis Were anhydrous conditions used? check_completion->check_hydrolysis Yes incomplete Increase reaction time/temperature check_completion->incomplete No check_stoichiometry Is stoichiometry optimized? check_hydrolysis->check_stoichiometry Yes hydrolysis Use anhydrous solvents and inert atmosphere check_hydrolysis->hydrolysis No check_byproduct Is imidate ester observed? check_stoichiometry->check_byproduct Yes stoichiometry Increase excess of amine check_stoichiometry->stoichiometry No byproduct Add excess primary or secondary amine check_byproduct->byproduct Yes end Improved Yield check_byproduct->end No incomplete->end hydrolysis->end stoichiometry->end byproduct->end

Caption: Troubleshooting Logic for Low Amidine Yield.

References

"N-(Dimethoxymethyl)-N-ethylethanamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Dimethoxymethyl)-N-ethylethanamine (also known as N,N-diethylformamide dimethyl acetal). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand the degradation profile of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis. This compound is sensitive to moisture and acidic conditions. Contact with water, especially in the presence of acid catalysts, will lead to its degradation. It is also recommended to avoid high temperatures, as this can accelerate degradation.

Q2: What are the degradation products of this compound?

A2: The main degradation products from hydrolysis are N,N-diethylformamide and methanol .

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure stability, store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Avoid exposure to atmospheric moisture and acidic environments.

Q4: Can I use this compound in aqueous solutions?

A4: It is not recommended to use this compound in aqueous solutions, particularly under acidic or neutral pH, due to its rapid hydrolysis. If your application requires the use of a protic solvent, consider the rate of hydrolysis at the intended temperature and pH of your experiment.

Q5: Is this compound sensitive to light?

A5: While the primary instability is related to moisture and acid, it is good laboratory practice to store all reactive chemical reagents in opaque or amber containers to minimize potential light-induced degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or incomplete reactions. Degradation of this compound due to improper storage or handling.- Verify the purity of the reagent before use using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - Ensure the reagent has been stored under anhydrous and inert conditions. - Use freshly opened or newly purchased reagent if degradation is suspected.
Presence of unexpected byproducts in the reaction mixture. The reagent may have degraded into N,N-diethylformamide and methanol, which could participate in side reactions.- Characterize the byproducts using analytical techniques such as GC-MS or LC-MS to confirm the presence of N,N-diethylformamide. - Purify the this compound before use if necessary.
Difficulty in achieving anhydrous reaction conditions. Introduction of moisture from solvents, glassware, or atmosphere.- Use freshly distilled and dried solvents. - Flame-dry all glassware before use. - Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.

Hydrolysis_Pathway reagent This compound intermediate Protonated Acetal reagent->intermediate + H+ carbocation Resonance-Stabilized Carbocation intermediate->carbocation - Methanol products N,N-diethylformamide + 2x Methanol hemiaminal Hemiaminal Ether carbocation->hemiaminal + H2O hemiaminal->products + H+, - H+

Acid-catalyzed hydrolysis of this compound.

Quantitative Data on Stability

Condition pH Temperature (°C) Illustrative Half-life (t½)
Acidic 325Minutes to hours
525Hours to days
Neutral 725Days to weeks
Basic 925Generally stable
Elevated Temperature 550Significantly shorter than at 25°C

Note: This data is for illustrative purposes only and the actual rate of degradation for this compound may vary. It is crucial to experimentally determine the stability of the reagent under your specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy

This protocol outlines a method to monitor the hydrolysis of this compound over time.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare a solution of the compound in a deuterated solvent (e.g., CDCl3). spike Add a known amount of an internal standard (e.g., mesitylene). prep->spike water Spike with a controlled amount of D2O and a trace of acid catalyst (e.g., TFA-d). spike->water initial_nmr Acquire an initial 1H NMR spectrum (t=0). water->initial_nmr time_course Acquire subsequent spectra at regular time intervals. initial_nmr->time_course integrate Integrate the signals of the starting material and the degradation product (N,N-diethylformamide). time_course->integrate calculate Calculate the relative amounts of each species over time against the internal standard. integrate->calculate plot Plot the concentration vs. time to determine the rate of degradation. calculate->plot

Workflow for NMR-based stability monitoring.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., 0.1 M in CDCl₃).

    • To an NMR tube, add a known volume of the stock solution and a known amount of a stable internal standard (e.g., mesitylene).

    • To initiate the degradation, add a precise amount of D₂O and, if desired, a catalytic amount of a deuterated acid (e.g., trifluoroacetic acid-d).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 30 minutes or as needed based on the expected rate of reaction).

  • Data Analysis:

    • Identify the characteristic signals for this compound (e.g., the methoxy protons) and N,N-diethylformamide (e.g., the formyl proton).

    • Integrate these signals and the signal of the internal standard in each spectrum.

    • Normalize the integrals of the reactant and product to the integral of the internal standard to determine their relative concentrations at each time point.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Quantification of Degradation Products by Gas Chromatography (GC)

This protocol provides a general method for the quantification of this compound and its primary degradation product, N,N-diethylformamide.

GC_Troubleshooting start Is the purity of the reagent ? prep_sample Prepare a dilute solution of the reagent in a suitable anhydrous solvent (e.g., dichloromethane). start->prep_sample prep_standards Prepare calibration standards of the reagent and N,N-diethylformamide. start->prep_standards run_gc Analyze samples and standards by GC-FID or GC-MS. prep_sample->run_gc prep_standards->run_gc analyze Quantify the amount of reagent and N,N-diethylformamide in the sample. run_gc->analyze purity_ok Purity acceptable? analyze->purity_ok use_reagent Proceed with experiment. purity_ok->use_reagent Yes purify Purify the reagent or obtain a new batch. purity_ok->purify No

Troubleshooting reagent purity using GC.

Methodology:

  • Instrumentation and Columns:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

    • A mid-polarity capillary column (e.g., DB-5ms or equivalent) is recommended.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound to be tested in a dry, volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards containing known concentrations of pure this compound and N,N-diethylformamide in the same solvent.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 280 °C

  • Analysis:

    • Inject the prepared standards to generate a calibration curve for both this compound and N,N-diethylformamide.

    • Inject the sample solution.

    • Quantify the amount of N,N-diethylformamide in the sample to determine the extent of degradation.

For further assistance, please contact our technical support team.

Effect of temperature on "N-(Dimethoxymethyl)-N-ethylethanamine" reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-(Dimethoxymethyl)-N-ethylethanamine, a formamide acetal used in various chemical syntheses. Given its structural similarity to other well-known reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent, information from these related compounds is used to provide comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound also known as N,N-Diethylformamide dimethyl acetal. It belongs to the class of amide acetals. These reagents are primarily used as intermediates in organic synthesis.[1] They are particularly effective for the aminomethylenation of compounds with active methylene or amine groups, such as ketones, esters, lactones, and amides.[2][3] This reactivity is crucial for constructing various heterocyclic compounds, including pyridine and pyrrole derivatives.[1][4][5]

Q2: How does temperature generally affect the reactivity of this compound?

Temperature is a critical parameter governing the reactivity of this reagent. Like the related Bredereck's reagent, its reactivity involves a thermal decomposition step to generate a highly reactive iminium ion in situ.[2][4][6]

  • Increased Temperature: Generally, higher temperatures increase the rate of reaction by promoting the formation of the reactive electrophilic species.[7] Many reactions using similar reagents are conducted at elevated temperatures, sometimes as high as 150-190°C, to drive the reaction to completion.[2][5][8]

  • Excessive Heat: However, excessive temperatures can lead to decomposition of the reagent and the desired products, producing toxic gases like nitrogen oxides and carbon monoxide.[5][9] This can also lead to the formation of unwanted byproducts and reduce the overall yield.

  • Low Temperature: At lower temperatures, the reaction may be very slow or may not proceed at all, as there is insufficient energy to overcome the activation barrier for the formation of the key reactive intermediate.

Q3: What are the recommended storage and handling conditions related to temperature?

Proper storage is crucial to maintain the reagent's stability and reactivity.

  • Storage Temperature: It should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[9][10] Many suppliers recommend storing in a freezer or flammables area.[11]

  • Stability: The compound is stable under normal temperatures and pressures but can decompose when exposed to heat, light, or oxygen.[5][9] It is also sensitive to moisture and can hydrolyze in the presence of water.[1][9] Therefore, it must be kept in a tightly sealed container.[9]

Q4: What happens if the reaction temperature is too high?

Exceeding the optimal reaction temperature can lead to several issues:

  • Decomposition: The reagent can undergo thermal decomposition, leading to a loss of active reagent and the formation of gaseous byproducts.[5][9][11]

  • Side Reactions: Higher temperatures can provide the necessary activation energy for undesired side reactions, leading to a complex mixture of products and lower purity of the target compound.

  • Reduced Yield: While an initial increase in temperature might boost the reaction rate, excessive heat can degrade both the reactants and the products, ultimately lowering the overall yield.

  • Safety Hazards: The compound is flammable, and heating it excessively increases the risk of fire, especially since vapors can form explosive mixtures with air.[9][11] Containers may also explode when heated.[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on temperature-related causes.

ProblemPossible CauseSuggested Solution
Low or No Product Yield Temperature too low: The reaction may not have sufficient thermal energy to proceed at an appreciable rate. The key reactive intermediate is formed via thermal dissociation.[2][4][6]Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/LC-MS. For substrates with low acidity, higher temperatures may be required.[6]
Reagent Decomposed: Improper storage or handling (e.g., exposure to moisture or high temperatures) may have degraded the reagent before use.[5][9]Use a fresh bottle of the reagent. Ensure the reagent is handled under anhydrous conditions and stored as recommended.[2][9]
Reaction is Too Slow or Stalls Insufficient Heating: The reaction has started but lacks the sustained energy to go to completion.Ensure uniform and consistent heating of the reaction mixture. If using an oil bath, ensure the flask is adequately submerged. Consider switching to a solvent with a higher boiling point if the reaction temperature is limited by the current solvent.
Formation of Multiple Byproducts Temperature too high: Excessive heat can cause the reagent or product to decompose, or it can enable alternative reaction pathways, leading to impurities.[5]Reduce the reaction temperature. Run a temperature optimization screen, starting from a lower temperature and gradually increasing it while monitoring the product and byproduct formation.
Prolonged Reaction Time at High Temperature: Even at an optimal temperature, holding the reaction for too long can lead to product degradation.Optimize the reaction time. Monitor the reaction and quench it as soon as the starting material is consumed to prevent subsequent decomposition of the product.
Reagent is Discolored (Yellow/Brown) Decomposition: The reagent may have started to decompose due to improper storage (exposure to heat, light, or air).[5]While a pale yellow color can be normal, a significant change to dark yellow or brown suggests decomposition.[4][11] It is recommended to use a fresh, colorless, or pale yellow sample for best results.

Physicochemical Data and Temperature Parameters

The following table summarizes key temperature-related data for this compound and a closely related analogue, N,N-Dimethylformamide dimethyl acetal.

PropertyThis compoundN,N-Dimethylformamide dimethyl acetal (Analogue)Reference
Boiling Point Not Available102-103 °C @ 720 mmHg[12]
Flash Point Not Available45 °F (7.2 °C)[12]
Storage Temperature Store in a cool, dry, well-ventilated place. Freezer storage recommended.Flammables area.[9][11][12]
Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, other toxic fumes.Nitrogen oxides, carbon monoxide, carbon dioxide, other toxic fumes.[9]

Experimental Protocols

Representative Protocol: Aminomethylenation of a Ketone

This protocol is a general guideline adapted from procedures for similar formamide acetals and should be optimized for specific substrates.

  • Reagent Preparation: Ensure this compound is fresh and has been stored under the recommended conditions (cool, dry, under an inert atmosphere).[9][11]

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the ketone substrate (1 equivalent) and a suitable anhydrous solvent (e.g., toluene or DMF).[2][3]

  • Reagent Addition: Add this compound (1.2-2.0 equivalents) to the solution.

  • Heating (Critical Step): Heat the reaction mixture to the desired temperature (typically between 80-150°C). The optimal temperature will depend on the reactivity of the ketone. Start with a moderate temperature (e.g., 100°C) and monitor the reaction.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will vary depending on the product's properties but often involves removing the solvent under reduced pressure and purifying the residue by column chromatography or distillation.

Visual Guides

G R Reagent + Substrate I Reactive Iminium Ion (Intermediate) R->I Δ (Heat) Optimal Temp. D Decomposition R->D Δ (Excessive Heat) P Desired Product I->P Reaction BP Byproducts I->BP Side Reactions (Temp too high) P->D Δ (Excessive Heat)

G start Start: Low Product Yield q1 Was the reagent stored correctly (cool, dry, sealed)? start->q1 sol1 Use a fresh bottle of reagent. q1->sol1 No q2 Is the reaction temperature within the optimal range? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and monitor progress. sol1->end_node sol2 Adjust temperature. Increase if too low, decrease if too high. q2->sol2 No q3 Are anhydrous solvents and inert atmosphere being used? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Dry solvents and use N2/Ar atmosphere. Reagent is moisture-sensitive. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

G cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature Temp Temperature Low_Rate Slow/No Reaction Rate Temp->Low_Rate Decreases Good_Rate Efficient Reaction Rate Temp->Good_Rate Increases Side_Reactions Side Reactions Temp->Side_Reactions Promotes Decomposition Reagent/Product Decomposition Temp->Decomposition Promotes Low_Yield Low Yield Low_Rate->Low_Yield High_Yield High Yield Good_Rate->High_Yield Reduced_Yield Reduced Yield & Purity Side_Reactions->Reduced_Yield Decomposition->Reduced_Yield

References

Technical Support Center: Purification of N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "N-(Dimethoxymethyl)-N-ethylethanamine". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial "this compound"?

A1: Commercial "this compound" can contain several impurities stemming from its synthesis and potential degradation. The most common synthesis routes involve the reaction of N,N-diethylformamide with dimethyl sulfate and sodium methoxide, or the reaction of diethylamine with formaldehyde and methanol.[1][2]

Common Impurities Include:

  • Starting Materials: Unreacted N,N-diethylformamide, diethylamine, and methanol are common impurities.

  • Byproducts: Side-reaction products can include various methylated and ethylated amines.

  • Degradation Products: The compound is sensitive to moisture and can hydrolyze to form N,N-diethylformamide and methanol.[2][3]

  • Nitrosamines: Secondary amines can react with nitrosating agents to form N-nitrosamines, which are potential carcinogens.[4]

Typical Impurity Profile (Hypothetical):

ImpurityTypical Concentration Range (%)
N,N-Diethylformamide1.0 - 5.0
Methanol0.5 - 2.0
Water0.1 - 1.0
Other organic volatiles< 0.5

Q2: How can I assess the purity of my "this compound" sample?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. A GC-MS analysis can provide a detailed impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify impurities that have distinct spectral signatures from the main compound.

  • Karl Fischer Titration: This method is specifically used to quantify water content, which is a critical parameter due to the compound's moisture sensitivity.

Q3: What are the recommended storage conditions for "this compound"?

A3: Due to its sensitivity to moisture and air, proper storage is crucial to maintain the purity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[3] Avoid exposure to acids and strong oxidizing agents, as they are incompatible.[3]

Troubleshooting Guides

Issue 1: Presence of Water and Hydrolysis Products

Symptom: Your reaction is failing or giving low yields, and you suspect water contamination in your "this compound". NMR or GC-MS analysis shows the presence of N,N-diethylformamide and methanol.

Cause: The compound readily hydrolyzes in the presence of water. This can occur due to improper handling, storage, or the use of wet solvents.

Solutions:

  • Use of Drying Agents: Before use, the compound can be dried over a suitable drying agent.

    • Recommended: Molecular sieves (3Å or 4Å, activated) are a good choice as they are relatively inert.

    • Procedure: Add activated molecular sieves to the "this compound" and allow it to stand for several hours, preferably overnight, under an inert atmosphere.

  • Fractional Distillation: For larger quantities or to remove other impurities, fractional distillation under reduced pressure and an inert atmosphere is the most effective method.

Issue 2: Ineffective Purification by Distillation

Symptom: After distillation, the purity of "this compound" has not significantly improved, or the compound appears to have decomposed.

Cause:

  • Inadequate Separation: The boiling points of the impurities may be too close to that of the product for effective separation with a simple distillation setup.

  • Thermal Decomposition: Amide acetals can be thermally sensitive and may decompose at high temperatures.

  • Hydrolysis during Distillation: Trace amounts of water in the apparatus can lead to hydrolysis during the heating process.

Solutions:

  • Optimize Distillation Parameters:

    • Use a Fractionating Column: Employ a Vigreux or packed column to improve separation efficiency.

    • Reduce Pressure: Distilling under vacuum will lower the boiling point and reduce the risk of thermal decomposition. The boiling point of the analogous N,N-dimethylformamide diethyl acetal is 130-133 °C at atmospheric pressure. A similar range can be expected for the diethyl analog.

    • Inert Atmosphere: Always perform the distillation under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis.

  • Pre-treatment: Dry the crude material with a suitable drying agent before distillation.

  • Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use to eliminate any adsorbed water.

Purity Improvement with Fractional Distillation (Hypothetical Data):

CompoundPurity Before Distillation (%)Purity After Distillation (%)
"this compound"93.0> 99.0
Issue 3: Difficulty with Chromatographic Purification

Symptom: Attempts to purify "this compound" by column chromatography result in poor separation, product decomposition on the column, or low recovery.

Cause:

  • Stationary Phase Interaction: The polar nature of the compound can lead to strong interactions with silica gel, causing tailing and decomposition.

  • Mobile Phase Incompatibility: An inappropriate solvent system may not provide adequate separation from impurities.

  • Hydrolysis on the Column: Residual water in the stationary or mobile phase can cause the compound to hydrolyze.

Solutions:

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

    • Alumina (Neutral): Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Mobile Phase Selection:

    • Aprotic Solvents: Use a mixture of non-polar and polar aprotic solvents (e.g., hexane/ethyl acetate or dichloromethane/diethyl ether). The addition of a small amount of a tertiary amine like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing.

    • Dry Solvents: Ensure all solvents used for chromatography are anhydrous.

  • Flash Chromatography: This technique can minimize the time the compound spends on the stationary phase, reducing the risk of decomposition.

Experimental Protocols

Protocol 1: Fractional Distillation of "this compound"

Objective: To purify "this compound" by removing volatile impurities and decomposition products.

Materials:

  • Crude "this compound"

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is thoroughly dried.

  • Charge the round-bottom flask with the crude "this compound".

  • Flush the entire system with an inert gas.

  • Begin heating the flask gently with the heating mantle.

  • Slowly apply vacuum to the system, monitoring for any bumping.

  • Collect the forerun, which will contain lower-boiling impurities like methanol.

  • Increase the temperature gradually and collect the main fraction at the expected boiling point under the applied pressure.

  • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before releasing the vacuum under a positive pressure of inert gas.

  • Store the purified product under an inert atmosphere.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_process Distillation Process cluster_post Post-Processing start Start with Crude This compound dry_glassware Dry Glassware assemble Assemble Distillation Apparatus dry_glassware->assemble charge_flask Charge Flask assemble->charge_flask inert_atm Establish Inert Atmosphere charge_flask->inert_atm heat_vac Heat and Apply Vacuum inert_atm->heat_vac collect_forerun Collect Forerun (Impurities) heat_vac->collect_forerun collect_product Collect Main Fraction (Purified Product) collect_forerun->collect_product cool_down Cool System collect_product->cool_down store Store Purified Product cool_down->store end End store->end

Caption: Workflow for the fractional distillation of "this compound".

Troubleshooting_Logic cluster_issue Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions start Purification Unsuccessful check_purity Check Purity (GC-MS, NMR) start->check_purity check_water Check Water Content (Karl Fischer) start->check_water optimize_dist Optimize Distillation (Vacuum, Column) check_purity->optimize_dist Impurities Present change_chrom Modify Chromatography (Stationary/Mobile Phase) check_purity->change_chrom Poor Separation use_drying Use Drying Agent check_water->use_drying High Water Content dry_solvents Use Anhydrous Solvents check_water->dry_solvents High Water Content optimize_dist->start Re-evaluate use_drying->start Re-evaluate change_chrom->start Re-evaluate dry_solvents->start Re-evaluate

Caption: Troubleshooting logic for purification issues.

References

Validation & Comparative

A Head-to-Head Battle of Formylating Agents: N-(Dimethoxymethyl)-N-ethylethanamine vs. Bredereck's Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagent can be a critical determinant of success in complex organic syntheses. This guide provides an in-depth comparison of two powerful formylating agents: N-(Dimethoxymethyl)-N-ethylethanamine (also known as N,N-Diethylformamide dimethyl acetal) and the renowned Bredereck's reagent. We will delve into their reactivity, applications, and performance, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences and Applications

Both this compound and Bredereck's reagent are members of the amide acetal and aminal ester families, respectively, and are primarily utilized for the introduction of a formyl or an aminomethylene group into a molecule.[1][2] Their synthetic utility is most pronounced in the reaction with active methylene compounds to form enamines and with amines to yield amidines. These products serve as versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and various heterocyclic systems.[3][4]

The fundamental difference in their reactivity, however, lies in the nature of the alkoxy group attached to the central carbon. This structural nuance significantly impacts their performance, particularly when dealing with substrates of low acidity.

Performance Showdown: The Power of Basicity

The enhanced reactivity of Bredereck's reagent can be attributed to the in-situ generation of a tert-butoxide ion, a significantly stronger base than the methoxide or ethoxide ions generated from N,N-dialkylformamide dialkyl acetals like this compound.[5][6] This stronger basicity facilitates the deprotonation of weakly acidic C-H and N-H bonds, often leading to higher yields and successful reactions where other formamide acetals fail.[5]

A compelling example of this performance difference was observed in the synthesis of an enamine intermediate. While N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a close analog of this compound, failed to produce any significant amount of the desired product, Bredereck's reagent furnished the enamine in excellent yield under similar conditions.[5]

Table 1: Comparative Performance in Enamine Synthesis

ReagentSubstrate AcidityProduct YieldReference
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)LowNo appreciable conversion[5]
Bredereck's ReagentLowExcellent yield[5]

This heightened reactivity makes Bredereck's reagent the superior choice for challenging substrates where the acidity of the proton to be removed is a limiting factor.

Reaction Mechanisms: A Shared Path to Reactivity

Despite their performance differences, both reagents operate through a similar mechanistic pathway. The initial step involves the dissociation of the reagent to form a highly electrophilic formamidinium ion and an alkoxide base.[6][7] The alkoxide then deprotonates the active methylene or amine compound, generating a nucleophile that subsequently attacks the formamidinium ion. A final elimination of dimethylamine affords the desired enamine or amidine product.

Reaction_Mechanism cluster_reagent Reagent Activation cluster_substrate Substrate Activation cluster_reaction Product Formation Reagent Amide Acetal or Bredereck's Reagent Imidinium Formamidinium Ion (Electrophile) Reagent->Imidinium Dissociation Alkoxide Alkoxide Ion (Base) Reagent->Alkoxide Adduct Tetrahedral Intermediate Imidinium->Adduct Nucleophilic Attack Substrate Active Methylene Compound (R-CH2-Z) Alkoxide->Substrate Nucleophile Carbanion (Nucleophile) Substrate->Nucleophile Deprotonation Nucleophile->Imidinium Product Enamine (R-CH=CH-NMe2) Adduct->Product Elimination of HNMe2

Caption: Generalized reaction mechanism for formylation/aminomethylenation.

Experimental Protocols

Synthesis of an Enamine using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This protocol describes the synthesis of (Z)-6-((dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one.[8]

Materials:

  • 2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one (1.56 g, 10 mmol)

  • N,N-dimethylformamide dimethyl acetal (1.19 g, 10 mmol)

  • Methyl tert-butyl ether (MTBE) for recrystallization

Procedure:

  • A mixture of 2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one and N,N-dimethylformamide dimethyl acetal is heated under reflux for 7 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a solid.

  • The crude product is recrystallized from methyl tert-butyl ether to afford the pure enamine.

Expected Yield: 80%[8]

Experimental_Workflow_DMFDMA start Mix Reactants reflux Reflux for 7h (Monitor by TLC) start->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from MTBE evaporate->recrystallize product Pure Enamine Product recrystallize->product

Caption: Workflow for enamine synthesis using DMF-DMA.

Synthesis of an Enamine using Bredereck's Reagent

This protocol outlines a general procedure for the enamination of an active methylene compound.

Materials:

  • Active methylene compound (1 equivalent)

  • Bredereck's reagent (1.1 - 1.5 equivalents)

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)

Procedure:

  • The active methylene compound is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Bredereck's reagent is added to the solution.

  • The reaction mixture is heated, often to reflux, for a period determined by monitoring the reaction's progress via TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and volatile byproducts are removed under reduced pressure.

  • The crude product can be purified by distillation or chromatography as required.

Conclusion: Making the Right Choice

Both this compound and Bredereck's reagent are valuable tools in the synthetic chemist's arsenal. For routine formylations and aminomethylenations of sufficiently acidic substrates, N,N-dialkylformamide dialkyl acetals like this compound offer a cost-effective and efficient option. However, when faced with less acidic substrates or when higher reactivity is paramount to achieving a desired transformation, Bredereck's reagent stands out as the more powerful and often necessary choice, delivering superior yields where other reagents may fall short. The selection between these two reagents should, therefore, be guided by a careful consideration of the substrate's reactivity and the specific demands of the synthetic route.

References

A Comparative Guide to Formylating Agents: Featuring N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation, paving the way for a diverse array of functional groups and molecular scaffolds. The choice of a formylating agent is critical, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of N-(Dimethoxymethyl)-N-ethylethanamine with other prominent formylating agents, supported by experimental data to inform your selection process.

Overview of this compound

This compound, also known as N,N-diethylformamide dimethyl acetal, belongs to the class of formamide acetals. These reagents are highly effective for the formylation of active methylene compounds and amines, leading to the formation of enamines and amidines, respectively.[1] These products are valuable intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[2]

The reactivity of formamide acetals like this compound stems from their ability to generate an electrophilic species that readily reacts with nucleophiles.[3]

Comparison with Other Formylating Agents

The selection of a formylating agent is substrate-dependent and hinges on factors such as the reactivity of the starting material, desired reaction conditions (e.g., temperature, pH), and tolerance of other functional groups. Here, we compare this compound with several other widely used formylating agents.

Formylation of Active Methylene Compounds

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are readily formylated to produce enolizable β-dicarbonyl compounds or their enamine derivatives.

dot

Formylation_Mechanism reagent R2N-CH(OR')2 N,N-Dialkylformamide dialkyl acetal intermediate [R2N=CH(OR')]+ Iminium ion reagent->intermediate - OR'⁻ adduct R2N-CH(OR')-Nu intermediate->adduct + Nu-H nucleophile Nu-H Nucleophile (e.g., Amine, Enol) nucleophile->adduct product R2N-CH=Nu (after elimination) or Nu-CHO (after hydrolysis) adduct->product - R'OH

References

A Comparative Guide to Analytical Methods for Purity Validation of N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and chemical research. N-(Dimethoxymethyl)-N-ethylethanamine, a reactive acetal and tertiary amine, serves as a critical building block in various synthetic pathways. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of principal analytical methods for the validation of this compound purity, offering insights into their respective strengths and weaknesses.

While specific validated methods for this compound are not extensively published, this guide draws upon established analytical techniques for structurally similar compounds, such as amines and acetals. The methodologies presented herein provide a robust starting point for developing and validating a purity testing protocol for this compound. The primary analytical techniques discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV/FLD (with pre-column derivatization), and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/FLD)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.Quantification based on the integral of NMR signals relative to a certified internal standard.
Applicability Well-suited for volatile and thermally stable compounds.Requires derivatization for non-chromophoric analytes like this compound.Applicable to any soluble proton-containing compound.
Specificity High, especially with capillary columns.High, dependent on chromatographic resolution and detector selectivity.Very high, based on unique chemical shifts of protons.
Linearity Typically excellent (R² > 0.99).[1][2]Excellent after derivatization (R² > 0.99).[3][4][5]Excellent, inherently linear over a wide concentration range.
Precision (%RSD) Typically < 5%.[1][4]Typically < 3%.[6]Typically < 2%.
Accuracy (% Recovery) 85-115%.[1]90-110%.[3][4][6]98-102%.
Limit of Detection (LOD) Low ppm levels.[1]Sub-ppm to ppm levels, depending on the derivatizing agent and detector.[3][7]Typically 0.05-0.1% w/w.
Throughput Moderate, with typical run times of 15-30 minutes.Lower, due to the additional derivatization step.High, with short acquisition times per sample.
Reference Standard Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.Does not require an analyte-specific reference standard; uses a certified internal standard.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is proposed for the direct analysis of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-624 or equivalent (30 m x 0.53 mm ID, 3 µm film thickness)[8]

  • Carrier Gas: Nitrogen or Helium

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 220°C[8]

    • Detector Temperature: 250°C[8]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 2.0 mL/min

    • Injection Volume: 1 µL

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Workflow for GC-FID Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for GC-FID Purity Determination.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

As this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[9] This example uses dansyl chloride, a common derivatizing agent for amines.

Instrumentation:

  • HPLC system with a UV or Fluorescence Detector (FLD)

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Derivatization:

    • To 1 mL of a 100 µg/mL sample solution in acetonitrile, add 1 mL of a 1 mg/mL dansyl chloride solution in acetone and 0.5 mL of a sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • Cool the solution to room temperature and add 0.1 mL of a 2% methylamine solution to quench the excess dansyl chloride.

  • Chromatographic Conditions:

    • Mobile Phase Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or FLD with excitation at 340 nm and emission at 525 nm.

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a reference standard.

Workflow for HPLC Purity Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Prepare Prepare Sample Solution Derivatize Derivatize with Dansyl Chloride Prepare->Derivatize Quench Quench Reaction Derivatize->Quench Inject Inject Derivatized Sample Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV/FLD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Report Quantify->Report

Caption: Workflow for HPLC Purity Determination via Pre-Column Derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine purity without a specific reference standard of the analyte.[10] It relies on a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer an exact volume of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).[11]

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Logical Flow for qNMR Purity Calculation

qNMR_Logic cluster_inputs Input Data cluster_calc Calculation Steps Mass_Analyte Mass of Analyte Ratio_Mass Calculate Mass Ratio (Standard/Analyte) Mass_Analyte->Ratio_Mass Mass_Std Mass of Standard Mass_Std->Ratio_Mass Integral_Analyte Integral of Analyte Signal Ratio_Integrals Calculate Integral Ratio (Analyte/Standard) Integral_Analyte->Ratio_Integrals Integral_Std Integral of Standard Signal Integral_Std->Ratio_Integrals Protons_Analyte Protons of Analyte Signal Ratio_Protons Calculate Proton Ratio (Standard/Analyte) Protons_Analyte->Ratio_Protons Protons_Std Protons of Standard Signal Protons_Std->Ratio_Protons MW_Analyte MW of Analyte Ratio_MW Calculate MW Ratio (Analyte/Standard) MW_Analyte->Ratio_MW MW_Std MW of Standard MW_Std->Ratio_MW Purity Calculate Purity (%) Ratio_Integrals->Purity Ratio_Protons->Purity Ratio_MW->Purity Ratio_Mass->Purity

Caption: Logical Flow for Purity Calculation in qNMR.

Conclusion

The choice of an analytical method for the purity validation of this compound should be guided by the specific requirements of the analysis.

  • GC-FID is a straightforward and robust method for assessing volatile impurities and overall purity, assuming the compound is thermally stable.

  • HPLC with derivatization offers high sensitivity and is particularly useful for quantifying non-volatile or trace-level impurities, though it involves a more complex sample preparation procedure.

  • qNMR stands out as a powerful, primary method for obtaining an absolute purity value without the need for an analyte-specific reference standard, making it ideal for the certification of new batches of material.

For comprehensive purity validation, a combination of a chromatographic method (GC or HPLC) to profile impurities and qNMR to establish an absolute purity value is recommended. All methods must be thoroughly validated according to ICH guidelines to ensure they are suitable for their intended purpose.[12]

References

A Comparative Guide to Amide Acetals in Organic Synthesis: N-(Dimethoxymethyl)-N-ethylethanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, amide acetals have carved out a significant niche as versatile C1 building blocks. Their utility in forming carbon-carbon and carbon-nitrogen bonds under relatively mild conditions has made them invaluable reagents in the synthesis of a wide array of organic molecules, from simple enamines to complex heterocyclic scaffolds found in pharmaceuticals. This guide provides a comparative overview of the performance of N-(Dimethoxymethyl)-N-ethylethanamine and its more common counterparts, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), N,N-Dimethylformamide diethyl acetal, and the highly reactive Bredereck's reagent, in various reaction systems.

Introduction to Amide Acetals

Amide acetals, with the general structure R-CH(OR')2NR''2, are highly reactive compounds that serve primarily as formylating and alkylating agents. Their reactivity stems from the ability to generate an electrophilic iminium ion upon loss of an alkoxide. This guide will focus on N,N-dialkylformamide acetals, which are widely employed for the introduction of a formyl or a dimethylaminomethylene group.

Performance Comparison in Key Reaction Systems

The choice of an amide acetal is often dictated by the reactivity of the substrate and the desired reaction outcome. While direct comparative data for this compound is limited in the literature, its performance can be inferred from the well-documented behavior of its close analogues.

Formylation of Active Methylene Compounds

The reaction of amide acetals with compounds containing active methylene groups is a cornerstone of their application, leading to the formation of enamines, which are versatile synthetic intermediates.

General Reaction:

Performance Insights:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the most commonly used reagent for this transformation, reacting efficiently with a wide range of ketones, esters, nitriles, and other activated methylene compounds.[1][2][3]

  • N,N-Dimethylformamide diethyl acetal generally exhibits similar reactivity to DMF-DMA, although in some cases, the bulkier ethoxy groups might influence the reaction rate.

  • This compound , with ethyl groups on the nitrogen, is expected to have slightly altered reactivity due to steric and electronic effects, potentially requiring slightly more forcing conditions compared to DMF-DMA.

  • Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) is significantly more reactive than DMF-DMA and its analogues.[4][5][6] The in situ generation of the strongly basic tert-butoxide anion facilitates the deprotonation of even weakly acidic methylene compounds, leading to higher yields and faster reactions, especially with challenging substrates.[4][5]

Table 1: Comparison of Amide Acetals in the Formylation of Phenylacetonitrile

ReagentReaction ConditionsYield of (E)-3-(dimethylamino)-2-phenylacrylonitrileReference
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Toluene, reflux, 4h85%Illustrative
N,N-Dimethylformamide diethyl acetalToluene, reflux, 5h82%Illustrative
This compoundToluene, reflux, 6h~80% (estimated)Inferred
Bredereck's ReagentBenzene, 80°C, 1h>95%[4]

Note: Yields for DMF-DMA and its diethyl acetal are typical literature values. The yield for this compound is an educated estimate based on structural similarities.

Synthesis of Heterocyclic Compounds

Amide acetals are instrumental in the construction of various heterocyclic systems, including pyrimidines, pyridines, and indoles.[7][8] The initial formation of an enamine is often followed by a cyclization-condensation reaction with a suitable binucleophile.

Performance Insights:

The reactivity trend observed in formylation reactions generally holds true for heterocycle synthesis. Bredereck's reagent often provides superior results, especially in cases where the initial enamine formation is the rate-limiting step.[4] A notable example is in indole synthesis from o-nitrotoluenes, where the reaction with DMF-DMA can be sluggish, while Bredereck's reagent can lead to higher yields under milder conditions.[4][7]

Table 2: Comparison in the Synthesis of a Pyrimidine Derivative

ReagentSubstratesReaction ConditionsYieldReference
N,N-Dimethylformamide dimethyl acetalEthyl cyanoacetate, GuanidineEthanol, reflux, 8h78%Illustrative
Bredereck's ReagentEthyl cyanoacetate, GuanidineTHF, 60°C, 3h92%Illustrative
Alkylation Reactions

Amide acetals can also function as alkylating agents, particularly for acidic hydroxyl and thiol groups. For instance, DMF-DMA is an effective reagent for the methylation of phenols and carboxylic acids.[1][9] The reactivity in these reactions is also influenced by the nature of the alkyl group on the acetal. For example, N,N-Dimethylformamide dineopentyl acetal has been used for the esterification of amino acids to avoid side reactions.[10]

Experimental Protocols

General Procedure for the Formylation of an Active Methylene Compound using N,N-Dimethylformamide Dimethyl Acetal
  • To a solution of the active methylene compound (1.0 equiv) in an inert solvent such as toluene or DMF (0.5-1.0 M), is added N,N-dimethylformamide dimethyl acetal (1.1-1.5 equiv).

  • The reaction mixture is heated to reflux (typically 80-140 °C) and the progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess reagent are removed under reduced pressure.

  • The resulting crude enamine can be purified by distillation or recrystallization.

General Procedure for the Synthesis of a Substituted Pyridine using N,N-Dimethylformamide Diethyl Acetal
  • A mixture of an enamine (derived from a ketone and DMF-diethyl acetal, 1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

formylation_mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene R-CH2-Z Carbanion R-CH(-)-Z Active_Methylene->Carbanion -H+ Amide_Acetal (CH3)2NCH(OR')2 Iminium_Ion (CH3)2N=CH(OR')+ Amide_Acetal->Iminium_Ion -OR' Alcohol 2 R'OH Amide_Acetal->Alcohol Adduct R-CH(Z)-CH(OR')N(CH3)2 Carbanion->Adduct + Iminium Ion Enamine R-C(Z)=CHN(CH3)2 Adduct->Enamine -R'OH

experimental_workflow Start Start Mix_Reactants Mix Active Methylene Compound and Amide Acetal in Solvent Start->Mix_Reactants Heat_Reflux Heat to Reflux Mix_Reactants->Heat_Reflux Monitor_Reaction Monitor by TLC/GC-MS Heat_Reflux->Monitor_Reaction Workup Cool and Remove Solvent Monitor_Reaction->Workup Reaction Complete Purification Purify by Distillation or Recrystallization Workup->Purification End End Purification->End

Conclusion

This compound, while not as extensively documented as DMF-DMA or Bredereck's reagent, represents a viable, albeit potentially less reactive, alternative in the family of amide acetals. The choice of reagent should be guided by the specific requirements of the chemical transformation. For routine formylations of activated methylene compounds, DMF-DMA and its diethyl acetal offer a good balance of reactivity and cost-effectiveness. However, for challenging substrates or when higher yields and faster reaction times are critical, the superior reactivity of Bredereck's reagent makes it the reagent of choice. Further research into the specific applications and comparative performance of this compound would be beneficial to fully elucidate its position within this important class of reagents.

References

A Comparative Guide to the Applications of N-(Dimethoxymethyl)-N-ethylethanamine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-diethylformamide dimethyl acetal. It offers an objective comparison of its performance with alternative reagents, supported by available experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Introduction to this compound

This compound is a reactive organic compound belonging to the class of amide acetals. Structurally, it is a derivative of N,N-diethylformamide where the carbonyl oxygen has been replaced by two methoxy groups. This functional group imparts unique chemical properties, making it a versatile reagent in organic synthesis. Its primary applications lie in its ability to act as a C1 synthon for formylation and aminomethylenation reactions, as well as an alkylating agent.

Key Applications and Performance Comparison

The utility of this compound is most prominent in the synthesis of heterocyclic compounds and as a derivatization agent. This section compares its performance with commonly used alternatives like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

Synthesis of Nitrogen-Containing Heterocycles

Amide acetals are widely employed in the construction of various heterocyclic rings, such as pyridines and pyrimidines, through condensation reactions with compounds containing active methylene groups.[1]

Comparison of Reagents in Heterocyclic Synthesis

While direct comparative studies with quantitative yield data for this compound are limited in the reviewed literature, the reactivity of N,N-dialkylformamide acetals is influenced by the nature of both the N-alkyl and O-alkyl substituents. Generally, the reactivity is governed by the steric hindrance and the electronic effects of these groups.

ReagentStructureKey Features & Performance Aspects
This compound Et₂NCH(OMe)₂The ethyl groups on the nitrogen atom may offer different steric and electronic properties compared to the methyl groups in DMF-DMA, potentially influencing reaction rates and selectivity. However, specific comparative yield data is scarce in the literature.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Me₂NCH(OMe)₂Extensively studied and widely used. It is a potent reagent for the formylation of active methylene groups to form enamines, which are key intermediates in the synthesis of pyridines, pyrimidines, and other heterocycles.[1][2] Reaction yields are generally good to excellent.[2]
Bredereck's Reagent t-BuOCH(NMe₂)₂Recognized as a powerful aminomethylenating agent.[3][4] The tert-butoxy group makes it highly reactive, often employed for the formylation of CH₂- and NH₂-acidic compounds with excellent yields.[4] It can be more effective than DMF-DMA in certain transformations due to the in-situ generation of a strongly basic alkoxide.

Experimental Protocol: Synthesis of Polysubstituted Pyridines using DMF-DMA

This protocol, adapted from the literature, serves as a representative example of the synthesis of pyridines using an amide acetal.[2] A similar approach could be employed with this compound.

  • Reaction: Reaction of an active methylene compound (e.g., malononitrile dimer) with DMF-DMA.

  • Procedure: A mixture of the active methylene compound (10 mmol) and DMF-DMA (10 mmol) in dry dioxane (30 mL) is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The resulting solid product is recrystallized from ethanol.

  • Yield: Yields for such reactions are reported to be in the range of 86-87%.[2]

Logical Workflow for Pyridine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Active_Methylene Active Methylene Compound Condensation Condensation Active_Methylene->Condensation Amide_Acetal N,N-Dialkylformamide Dialkyl Acetal Amide_Acetal->Condensation Enamine Enamine Condensation->Enamine Cyclization Cyclization with Third Component Enamine->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Caption: General workflow for the synthesis of substituted pyridines using N,N-dialkylformamide dialkyl acetals.

Derivatization Agent for Gas Chromatography (GC)

Amide acetals can be used as derivatizing agents for compounds with active hydrogen atoms, such as carboxylic acids and amino acids, to increase their volatility for GC analysis.

Comparison of Derivatization Reagents for Amino Acid Analysis

The derivatization of amino acids for GC-MS analysis is a well-established field, with several reagents being more commonly used than this compound.

ReagentTarget Functional GroupsKey Features & Performance Aspects
This compound -COOH, -NH₂, -OH, -SHWhile theoretically capable of derivatizing active hydrogens, specific, optimized protocols and comparative performance data for amino acid analysis are not readily available in the reviewed literature.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) -COOH, -NH₂, -OH, -SHA widely used silylation reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[5] It is effective for a broad range of amino acids. The primary disadvantage is its sensitivity to moisture.[5]
Alkyl Chloroformates (e.g., Methyl Chloroformate) -NH₂, -OH, -SHReact rapidly with amino groups to form carbamates. Often used in a two-step derivatization process where the carboxylic acid group is esterified separately. Can be prone to hydrolysis of the reagent and derivatives.

Experimental Protocol: General Derivatization of Carboxylic Acids using DMF-DMA

This protocol illustrates the general procedure for the esterification of carboxylic acids, which is a key step in the derivatization of amino acids.

  • Reaction: Esterification of a carboxylic acid with an N,N-dialkylformamide dialkyl acetal.

  • Procedure: The carboxylic acid is dissolved in a suitable solvent (e.g., pyridine). The N,N-dialkylformamide dialkyl acetal is added, and the mixture is heated (e.g., at 60-80°C) for a specific time (e.g., 15-30 minutes). The reaction mixture can then be directly analyzed by GC.

  • Note: Reaction conditions, including solvent, temperature, and time, need to be optimized for specific amino acids.

Workflow for Amino Acid Derivatization for GC-MS Analysis

G cluster_sample Sample cluster_derivatization Derivatization cluster_product Product cluster_analysis Analysis Amino_Acid Amino Acid (in solution) Derivatization_Step Reaction with Amide Acetal Amino_Acid->Derivatization_Step Volatile_Derivative Volatile Amino Acid Derivative Derivatization_Step->Volatile_Derivative GC_MS GC-MS Analysis Volatile_Derivative->GC_MS

Caption: A simplified workflow for the derivatization and analysis of amino acids using GC-MS.

Other Applications

This compound and related amide acetals also find applications as:

  • Methylating Agents: For the methylation of carboxylic acids, phenols, and other acidic compounds. The dimethyl acetal of N-formylpyrrolidine has been reported to be a more efficient esterifying agent than DMF-DMA.

  • Reagents in Polymer Chemistry: Used in the modification of polymers and as components in polymerization processes.

Signaling Pathways

Based on the comprehensive literature review conducted, there is no evidence to suggest that this compound is directly involved in any biological signaling pathways. Its applications are primarily in the realm of synthetic organic chemistry.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds. While it shares a similar reactivity profile with the more extensively studied N,N-dimethylformamide dimethyl acetal and the highly reactive Bredereck's reagent, a detailed quantitative comparison of its performance across a wide range of applications is not well-documented in the current literature. The choice of a specific amide acetal will likely depend on the specific substrate, desired reactivity, and reaction conditions. In the field of amino acid analysis for GC-MS, while theoretically applicable, this compound is not a commonly employed derivatizing agent, with other reagents like MTBSTFA being more established. Further research is needed to fully elucidate the comparative advantages and disadvantages of this compound in various synthetic transformations.

References

Advantages of using "N-(Dimethoxymethyl)-N-ethylethanamine" over traditional methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, milder, and selective reagents in organic synthesis is a perpetual endeavor in chemical research and drug development. N-(Dimethoxymethyl)-N-ethylethanamine, a member of the amide acetal class of reagents, presents a compelling alternative to traditional methods for key chemical transformations, particularly in formylation reactions and the synthesis of heterocyclic compounds. This guide provides an objective comparison of this compound and its analogs with classical synthetic protocols, supported by available experimental data.

I. Formylation of Active Methylene Compounds

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. Traditionally, this has been achieved through methods like the use of ethyl formate with a strong base or the Vilsmeier-Haack reaction.

Traditional Method: Formylation with Ethyl Formate

This classical approach involves the condensation of a ketone or other active methylene compound with ethyl formate in the presence of a strong base, such as sodium ethoxide or sodium hydride. While effective, this method can suffer from drawbacks including harsh reaction conditions and the potential for side reactions.

Modern Approach: this compound and Analogs

This compound and its more widely studied analogs, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane), offer a milder and often more efficient route to enamine and enaminone intermediates, which are readily converted to the corresponding formylated products. These reagents are highly reactive and can often be used under neutral or mildly basic conditions, avoiding the need for strong, non-nucleophilic bases.

A significant advantage of reagents like Bredereck's is the in situ generation of a strong base (t-BuO-), which can facilitate the reaction with weakly acidic methylene compounds.[1]

Quantitative Data Comparison
Reagent/MethodSubstrateProductConditionsYieldReference
Ethyl Formate / NaHKetoneα-Formyl KetoneVaries, often requires strong base and inert atmosphereGood[2]
DMF-DMA5-(3-thienyl)isoxazoleα-[(Dimethylamino)methylene]-β-oxo-3-thiophenepropanenitrileNeat, steam bath, 4 hours92%[3]
Bredereck's ReagentKetonesEnaminonesVaries, often milder than classical methodsExcellent[4]
Experimental Protocols

Traditional Method: Formylation of a Ketone with Ethyl Formate

  • A solution of the ketone in a suitable anhydrous solvent (e.g., diethyl ether, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base, such as sodium hydride or sodium ethoxide, is added to the solution, and the mixture is stirred to generate the enolate.

  • Ethyl formate is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • The reaction is quenched by the addition of an acidic aqueous solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography.[2]

Modern Method: Formylation of an Active Methylene Compound with DMF-DMA

  • The active methylene compound and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) are mixed, either neat or in a suitable solvent (e.g., DMF).

  • The reaction mixture is heated (e.g., on a steam bath or at a specified temperature) for a designated period.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is concentrated in vacuo to remove excess reagent and solvent.

  • The resulting crude product can often be used directly in the next step or purified by recrystallization or chromatography.[3]

Reaction Pathway: Formylation

formylation cluster_traditional Traditional Method (Ethyl Formate) cluster_modern Modern Method (Amide Acetal) Ketone_T Ketone Enolate_T Enolate Ketone_T->Enolate_T Deprotonation Base_T Strong Base (e.g., NaH) Adduct_T Tetrahedral Adduct Enolate_T->Adduct_T Nucleophilic Attack EthylFormate Ethyl Formate EthylFormate->Adduct_T Product_T α-Formyl Ketone Adduct_T->Product_T Elimination of Ethoxide Ketone_M Active Methylene Compound Intermediate_M Intermediate Ketone_M->Intermediate_M AmideAcetal N-(Dimethoxymethyl)- N-ethylethanamine AmideAcetal->Intermediate_M Enamine Enamine/Enaminone Intermediate_M->Enamine Elimination of Methanol

Caption: Comparison of formylation pathways.

II. Synthesis of Pyridine Derivatives

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. Classical methods for its construction often require harsh conditions and can result in low yields.

Traditional Method: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a well-established method for the preparation of dihydropyridines, which are then oxidized to pyridines. It involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source like ammonia. While versatile, this method can have drawbacks such as long reaction times and the need for a separate oxidation step.[5][6]

Traditional Method: Chichibabin Pyridine Synthesis

The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. This method often suffers from low yields.[7]

Modern Approach: this compound in Pyridine Synthesis

This compound serves as a versatile reagent in modern pyridine synthesis. It can act as a C1 synthon and facilitate the cyclization process under milder conditions. For instance, it can react with dicarbonyl compounds to form substituted pyridines with good yields.[8]

Quantitative Data Comparison
MethodReactantsProductConditionsYieldReference
Hantzsch SynthesisAldehyde, β-ketoester, AmmoniaDihydropyridine/PyridineOften requires heating and subsequent oxidation~40% (overall)[6]
Chichibabin SynthesisAldehydes, Ketones, AmmoniaSubstituted PyridineHigh temperaturesOften low, ~30%[7]
This compoundDicarbonyl compoundsSubstituted PyridinesVaries74-93%[8]
Experimental Protocols

Traditional Method: Hantzsch Pyridine Synthesis

  • An aldehyde, a β-ketoester (2 equivalents), and a nitrogen source (e.g., ammonium acetate) are combined in a suitable solvent (e.g., ethanol).

  • The reaction mixture is heated at reflux for several hours.

  • The resulting dihydropyridine intermediate is often isolated.

  • The dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, manganese dioxide).

  • The final product is purified by recrystallization or chromatography.[5]

Modern Method: Pyridine Synthesis using this compound

  • A dicarbonyl compound is dissolved in a suitable solvent.

  • This compound is added to the solution.

  • The reaction mixture is heated under controlled conditions.

  • The progress of the reaction is monitored by an appropriate analytical method.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or other suitable techniques to afford the substituted pyridine.[8]

Workflow: Pyridine Synthesis Comparison

pyridine_synthesis cluster_hantzsch Hantzsch Synthesis cluster_modern_pyridine Modern Method start_H Aldehyde + β-Ketoester + Ammonia step1_H Condensation start_H->step1_H step2_H Dihydropyridine Intermediate step1_H->step2_H step3_H Oxidation step2_H->step3_H end_H Pyridine Product step3_H->end_H start_M Dicarbonyl Compound + This compound step1_M One-Pot Cyclization start_M->step1_M end_M Pyridine Product step1_M->end_M

Caption: Comparison of pyridine synthesis workflows.

III. Advantages of this compound and Amide Acetals

The use of this compound and related amide acetals offers several distinct advantages over traditional synthetic methods:

  • Milder Reaction Conditions: These reagents often do not require the use of strong acids or bases, making them compatible with a wider range of functional groups and sensitive substrates.

  • Higher Yields and Selectivity: In many cases, the use of amide acetals leads to higher yields of the desired products with fewer side reactions, simplifying purification.[8]

  • Versatility: They can be employed in a variety of transformations, including formylation, aminomethylenation, and the synthesis of diverse heterocyclic systems.[8]

  • Simplified Workup: Reactions with amide acetals often produce volatile byproducts (e.g., methanol), which can be easily removed, leading to cleaner reaction profiles and simpler purification procedures.

IV. Conclusion

This compound and its analogs represent a valuable class of reagents for modern organic synthesis. Their ability to facilitate key chemical transformations under mild conditions with high efficiency makes them attractive alternatives to many traditional methods. For researchers and professionals in drug development and chemical synthesis, the adoption of these modern reagents can lead to more streamlined, efficient, and versatile synthetic routes, ultimately accelerating the discovery and development of new chemical entities. While the specific reagent this compound is less documented than its close relatives, the principles of its reactivity and its demonstrated utility in applications such as pyridine synthesis highlight the potential of this class of compounds to overcome the limitations of classical synthetic approaches.

References

A Cost-Benefit Analysis of N-(Dimethoxymethyl)-N-ethylethanamine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Formylation Reagents

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision point, balancing efficiency, cost, safety, and environmental impact. N-(Dimethoxymethyl)-N-ethylethanamine, a member of the aminal ester family and often referred to as a dimethylformamide acetal, serves as a potent formylating and methylating agent. This guide provides a comprehensive cost-benefit analysis of this compound compared to other common formylating agents in the context of large-scale industrial applications.

Executive Summary

This compound offers high reactivity and selectivity in formylation and related reactions, often proceeding under mild conditions with high yields. However, its relatively higher cost and the generation of stoichiometric byproducts are significant considerations for industrial-scale production. Simpler and more cost-effective alternatives like formic acid are attractive for their low price and atom economy but may require harsher reaction conditions or catalysts. The Vilsmeier reagent, another widely used alternative, is economical and highly effective but poses significant handling and safety challenges due to its corrosive and hazardous nature. The optimal choice of formylating agent is therefore highly dependent on the specific requirements of the synthesis, including the value of the final product, the scale of the reaction, and the safety and environmental constraints of the manufacturing process.

Comparative Analysis of Formylation Reagents

The following tables provide a comparative overview of this compound and its primary alternatives for large-scale formylation of amines.

Table 1: Performance and Reaction Parameters

ReagentTypical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
This compound High to ExcellentMild (often room temp. to moderate heating)High reactivity, good for sensitive substrates, high yields.[1]Stoichiometric byproducts, potential for side reactions if not controlled.
Formic Acid Good to ExcellentRequires heating, often with a catalyst (e.g., ZnO) and/or dehydration.[2]Very low cost, readily available, environmentally benign.[3]Can require harsh conditions, slower reaction times, water byproduct needs removal.[2][4]
Vilsmeier Reagent (e.g., DMF/POCl₃) High to ExcellentTypically low to moderate temperatures.Highly effective for activated substrates, economical.[5]Highly corrosive and hazardous reagents, generates significant waste.[6]
Acetic Formic Anhydride (AFA) ExcellentLow temperatures (-20°C to room temp.), rapid reactions.[2]Very high yields, fast reaction times.Reagent is generated in situ, handling of acetic anhydride.

Table 2: Cost, Safety, and Scalability Analysis

ReagentRelative Cost (Large-Scale)Safety and HandlingScalability and Industrial Use
This compound HighFlammable, moisture-sensitive. Requires inert atmosphere.Used in specialty and pharmaceutical applications where cost is justified by performance.[7][8]
Formic Acid Very LowCorrosive, requires appropriate PPE.Widely used in bulk chemical production due to low cost and simplicity.[3][9]
Vilsmeier Reagent (e.g., DMF/POCl₃) Low to ModerateHighly toxic, corrosive, and moisture-sensitive reagents (POCl₃). Requires specialized handling and equipment.[10]Common in industrial synthesis but with significant engineering controls for safety.[5][10]
Acetic Formic Anhydride (AFA) ModerateAcetic anhydride is corrosive and a lachrymator.Scalable, but requires careful control of the in situ generation.

Experimental Protocols

General Procedure for N-Formylation of a Primary Amine with this compound:

  • To a stirred solution of the primary amine (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and volatile byproducts (methanol and diethylamine).

  • The crude product is then purified by standard methods such as crystallization or column chromatography to afford the desired N-formylated product.

General Procedure for N-Formylation of a Primary Amine with Formic Acid and ZnO Catalyst:

  • A mixture of the primary amine (1.0 eq), formic acid (3.0 eq), and ZnO (0.5 eq) is heated to 70 °C under solvent-free conditions.[2]

  • The reaction is stirred at this temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solid ZnO catalyst is removed by filtration.

  • The filtrate is then subjected to an appropriate work-up, which may include washing with a saturated aqueous solution of sodium bicarbonate to neutralize excess formic acid, followed by extraction with an organic solvent.

  • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualization of Synthetic Pathways and Decision Logic

The following diagrams illustrate the generalized reaction pathways for the formylation of amines using this compound and a simplified decision-making workflow for selecting a formylation reagent.

G Simplified Formylation Pathway with this compound Amine Primary/Secondary Amine (R₂NH) Intermediate Aminal Intermediate Amine->Intermediate + Reagent Reagent This compound Reagent->Intermediate Product N-Formyl Amine (R₂N-CHO) Intermediate->Product Elimination Byproducts Methanol (CH₃OH) + Diethylamine (Et₂NH) Intermediate->Byproducts Elimination

Caption: Generalized reaction pathway for amine formylation.

G Decision Workflow for Formylation Reagent Selection Start Define Synthesis Requirements Cost Is Cost the Primary Driver? Start->Cost Substrate Is the Substrate Sensitive/High-Value? Cost->Substrate No FormicAcid Consider Formic Acid Cost->FormicAcid Yes Safety Are there Strict Safety/Handling Constraints? Substrate->Safety No AminalEster Consider N-(Dimethoxymethyl) -N-ethylethanamine Substrate->AminalEster Yes Vilsmeier Consider Vilsmeier Reagent Safety->Vilsmeier No Other Evaluate Other Specialty Reagents Safety->Other Yes

Caption: A simplified logic flow for selecting a suitable formylation reagent.

Conclusion

This compound is a highly effective but premium-priced formylating agent. Its utility in large-scale synthesis is most pronounced in scenarios where high reactivity, mild conditions, and high yields are paramount, and where the cost of the reagent is offset by the value of the final product. For bulk chemical production where cost is the primary driver, formic acid remains a more viable option, despite its potential for more demanding reaction conditions. The Vilsmeier reagent occupies a middle ground in terms of cost but introduces significant safety and handling challenges that necessitate specialized infrastructure. Ultimately, a thorough process hazard analysis and cost of goods calculation should be performed for the specific application to make an informed decision on the most appropriate formylation strategy.

References

A Comparative Spectroscopic Analysis of N-(Dimethoxymethyl)-N-ethylethanamine and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental and Predicted Data

This guide provides a detailed spectroscopic comparison of N-(Dimethoxymethyl)-N-ethylethanamine and its close analogues, N,N-dimethylformamide dimethyl acetal and N,N-diethylformamide diethyl acetal. Due to the limited availability of experimental spectra for this compound, this guide combines experimental data for its analogues with predicted spectroscopic characteristics for the primary compound. This comparative analysis is intended to assist researchers in compound identification, characterization, and in understanding the structure-property relationships within this class of acetal amines.

Data Presentation: Spectroscopic Data Summary

The following table summarizes the available and predicted spectroscopic data for this compound and its analogues.

Spectroscopic Data This compound N,N-Dimethylformamide Dimethyl Acetal N,N-Diethylformamide Diethyl Acetal
¹H NMR (CDCl₃, ppm)δ ~4.4 (s, 1H, -CH(OCH₃)₂),δ ~3.3 (s, 6H, -OCH₃),δ ~2.5 (q, 4H, -NCH₂CH₃),δ ~1.1 (t, 6H, -NCH₂CH₃)δ 4.354 (s, 1H, -CH(OCH₃)₂),δ 3.324 (s, 6H, -OCH₃),δ 2.285 (s, 6H, -N(CH₃)₂)[1][2]δ ~4.5 (s, 1H, -CH(OCH₂CH₃)₂),δ ~3.5 (q, 4H, -OCH₂CH₃),δ ~2.3 (s, 6H, -N(CH₃)₂),δ ~1.2 (t, 6H, -OCH₂CH₃)
¹³C NMR (CDCl₃, ppm)δ ~102 (-CH(OR)₂),δ ~53 (-OCH₃),δ ~48 (-NCH₂CH₃),δ ~12 (-NCH₂CH₃)δ ~102.5 (-CH(OR)₂),δ ~52.5 (-OCH₃),δ ~38.0 (-N(CH₃)₂)δ ~101.0 (-CH(OR)₂),δ ~60.0 (-OCH₂CH₃),δ ~39.0 (-N(CH₃)₂),δ ~15.0 (-OCH₂CH₃)[3]
FT-IR (neat, cm⁻¹)~2970-2820 (C-H str),~1150-1050 (C-O str),~1200-1100 (C-N str)C-H str (~2950-2800),C-O str (~1150-1050),C-N str (~1180)[4]C-H str (~2970-2860),C-O str (~1120-1050),C-N str (~1190)[5]
Mass Spec. (EI, m/z)M⁺ at 147 (low abundance),Fragments: 116 ([M-OCH₃]⁺),102 ([M-C₂H₅]⁺),72 ([CH(OCH₃)₂]⁺)M⁺ at 119 (low abundance),Fragments: 88 ([M-OCH₃]⁺),44 ([N(CH₃)₂]⁺)M⁺ at 175 (low abundance),Fragments: 130 ([M-OC₂H₅]⁺),102 ([CH(OC₂H₅)₂]⁺),44 ([N(CH₃)₂]⁺)[6]

Predicted data for this compound is based on the analysis of its structural similarity to the provided analogues and general principles of spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These compounds are potentially sensitive to moisture and air, therefore appropriate handling techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation (Air/Moisture-Sensitive Protocol):

    • Approximately 10-20 mg of the liquid sample is required for ¹H NMR and 50-100 mg for ¹³C NMR.

    • All glassware, including the NMR tube and pipette, should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • In a glovebox or under a positive pressure of inert gas, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • The solution is then transferred to a clean, dry NMR tube.

    • The NMR tube is sealed with a cap and further sealed with parafilm for analysis. For highly sensitive samples, a J-Young NMR tube is recommended.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 220 ppm.

    • Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is used as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry by wiping with a suitable solvent (e.g., isopropanol) and allowing it to evaporate completely.

    • A background spectrum of the clean, empty ATR crystal or salt plates should be collected.

    • Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin film.

    • For moisture-sensitive samples, this procedure should be performed in a dry environment, such as a glovebox or under a nitrogen purge.

  • Instrumentation and Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Mode: Attenuated Total Reflectance (ATR) or Transmission.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Due to the reactivity of these acetals, the use of an autosampler with sealed vials is recommended to minimize exposure to air and moisture.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: 35-300 amu.

Mandatory Visualization

The following diagrams illustrate the structural relationships between the compared compounds and a typical experimental workflow for their spectroscopic analysis.

G Structural Relationship of Compared Amines A N,N-Dimethylformamide Dimethyl Acetal B This compound A->B Replace N-methyl with N-ethyl C N,N-Diethylformamide Diethyl Acetal B->C Replace O-methyl with O-ethyl

Structural relationship of the compared amine acetals.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Liquid Amine Acetal Sample B Prepare under Inert Atmosphere A->B C NMR Spectroscopy (¹H & ¹³C) B->C D FT-IR Spectroscopy B->D E GC-MS Analysis B->E F Spectral Interpretation C->F D->F E->F G Comparative Analysis F->G

A typical workflow for spectroscopic analysis.

References

Comparative Reaction Kinetics of N-(Dimethoxymethyl)-N-ethylethanamine and Structurally Related Formamide Acetals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the reaction kinetics of N-(Dimethoxymethyl)-N-ethylethanamine and similar N,N-dialkylformamide acetals reveals key differences in their reactivity, providing valuable insights for researchers in drug development and organic synthesis. This guide synthesizes available kinetic data, outlines experimental methodologies, and presents a mechanistic framework for their reactions, particularly with primary amines.

This compound, also known as N,N-diethylformamide dimethyl acetal, belongs to a class of highly reactive reagents widely employed in organic synthesis for formylation and aminomethylenation reactions. Its utility stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions and predicting product formation.

Comparison of Reaction Rates

The reactivity of this compound can be effectively compared with other N,N-dialkylformamide acetals, such as N,N-dimethylformamide dimethyl acetal and Bredereck's reagent (tert-butoxybis(dimethylamino)methane). While specific kinetic data for this compound is not abundantly available in the public domain, a comprehensive study on the rates of reaction of various N,N-dialkylformamide acetals with substituted anilines provides a strong basis for comparison.[1]

The reaction of N,N-dialkylformamide acetals with primary amines, such as aniline, is a second-order reaction, being first-order with respect to both the acetal and the amine.[1] The rate of this reaction is significantly influenced by the nature of the N-alkyl and O-alkyl substituents on the acetal, as well as the solvent used.

ReagentN-Alkyl GroupO-Alkyl GroupSolventRate Constant (k x 10⁵ dm³ mol⁻¹ s⁻¹) at 25.0 °C
N,N-Dimethylformamide dimethyl acetal MethylMethylMethanol12.25 ± 0.82
Tetrahydrofuran2.78 ± 0.27
Benzene2.07 ± 0.12
Chloroform0.80 ± 0.16
N,N-Dimethylformamide diethyl acetal MethylEthylBenzene17.50 ± 3.50
Chloroform6.52 ± 0.58
N,N-Dimethylformamide diisopropyl acetal MethylIsopropylBenzene17.83 ± 2.67
Chloroform15.15 ± 1.63
N,N-Dimethylformamide dibenzyl acetal MethylBenzylBenzene2.73 ± 0.48
Chloroform0.87 ± 0.17
N-Methyl-N-phenylformamide dimethyl acetal Methyl, PhenylMethylBenzene-
N,N-Diethylformamide dimethyl acetal Ethyl Methyl Benzene (Data not explicitly available in cited source)
Piperidinoformamide dimethyl acetal PiperidinoMethylBenzene3.40 ± 0.63
Morpholinoformamide dimethyl acetal MorpholinoMethylBenzene18.00 ± 2.00

Table 1: Second-order rate constants for the reaction of various N,N-dialkylformamide acetals with aniline in different solvents at 25.0 °C. Data extracted from Oszczapowicz, J., & Osek, J. (1986). Amidines. Part 20. Rates of Reaction of N,N-Dialkylformamide Acetals with Substituted Anilines. Journal of the Chemical Society, Perkin Transactions 2, 12, 1641-1645.[1]

Based on the trends observed in the table, the reactivity of N,N-dialkylformamide acetals increases with the steric bulk of the O-alkyl group (isopropyl > ethyl > methyl).[1] This suggests that this compound (N,N-diethylformamide dimethyl acetal), with its ethyl groups on the nitrogen, would likely exhibit a reactivity that is influenced by both the electronic and steric effects of these substituents. The rate of reaction is also highly dependent on the solvent, with polar protic solvents like methanol significantly accelerating the reaction compared to nonpolar or aprotic polar solvents.[1]

Experimental Protocols

The kinetic data presented above was determined using a gas-liquid chromatography (GLC) method.[1] The general experimental protocol for such a study is as follows:

Objective: To determine the second-order rate constant for the reaction between an N,N-dialkylformamide acetal and a primary amine.

Materials:

  • N,N-dialkylformamide acetal (e.g., this compound)

  • Primary amine (e.g., aniline)

  • Anhydrous solvents (e.g., benzene, methanol, chloroform, tetrahydrofuran)

  • Internal standard for GLC analysis

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable column.

Procedure:

  • Reaction Setup: A solution of the primary amine of known concentration is prepared in the chosen anhydrous solvent. A separate solution of the N,N-dialkylformamide acetal of known concentration is also prepared in the same solvent. The reaction is initiated by mixing the two solutions in a thermostated vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).[1]

  • Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched to stop the reaction. This can be achieved by adding a reagent that rapidly reacts with the excess acetal, for example, by adding water to hydrolyze the remaining acetal.[1]

  • GLC Analysis: The concentration of the product (the N',N'-dialkylformamidine) in the quenched sample is determined by gas-liquid chromatography. An internal standard is used to ensure accurate quantification.

  • Data Analysis: The concentration of the product is plotted against time. The second-order rate constant (k) is then calculated from the integrated rate law for a second-order reaction: 1/([A]t - [A]0) = kt, where [A]0 is the initial concentration of the limiting reactant and [A]t is the concentration at time t.

Reaction Mechanism and Logical Workflow

The reaction of N,N-dialkylformamide acetals with primary amines proceeds through a nucleophilic substitution mechanism. The following diagram illustrates the logical workflow of this reaction.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Acetal N,N-Dialkylformamide Acetal Amine Primary Amine Tetrahedral_Intermediate Tetrahedral Intermediate Acetal->Tetrahedral_Intermediate Nucleophilic attack by amine nitrogen Amine->Tetrahedral_Intermediate Alcohol Alcohol Iminium_Ion Iminium Ion Intermediate Tetrahedral_Intermediate->Iminium_Ion Elimination of an alkoxide group Amidine N',N'-Dialkyl- formamidine Protonated_Amidine Protonated Amidine Iminium_Ion->Protonated_Amidine Reaction with another amine molecule or solvent Protonated_Amidine->Amidine Deprotonation

Caption: Reaction mechanism of N,N-dialkylformamide acetals with primary amines.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound or similar simple formamide acetals in specific cellular signaling pathways. These reagents are primarily utilized as synthetic tools in organic chemistry and are not typically studied for their biological activity in cellular signaling. Their high reactivity would likely lead to non-specific interactions with various cellular components rather than targeted modulation of a specific signaling cascade. The metabolism of related compounds like N,N-dialkylformamides involves N-dealkylation and N-oxidation, but this is a detoxification pathway rather than a signaling event.[2]

Conclusion

The reaction kinetics of this compound are expected to be comparable to other N,N-dialkylformamide acetals, with reactivity influenced by the nature of the alkyl substituents and the solvent. The provided data on analogous compounds offers a valuable framework for predicting its behavior in chemical reactions. The established experimental protocols for studying these kinetics provide a clear roadmap for further quantitative analysis. While the direct involvement of these reagents in cellular signaling pathways is not documented, their high reactivity underscores their utility as synthetic building blocks in the development of biologically active molecules. Further research is warranted to fully elucidate the specific kinetic parameters of this compound and explore any potential biological activities.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(Dimethoxymethyl)-N-ethylethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of N-(Dimethoxymethyl)-N-ethylethanamine is crucial for maintaining a safe laboratory environment. This guide offers procedural steps and highlights key considerations for researchers, scientists, and drug development professionals in handling this chemical.

Below is a summary of available data for this compound and key safety information for a structurally related compound, N-(Dimethoxymethyl)dimethylamine.

Data Summary: this compound

PropertyValue
CAS Number 4432-76-2[1][2]
Molecular Formula C7H17NO2[3]
Molecular Weight 147.217 g/mol [3]
Boiling Point Not Available
Flash Point Not Available
Density Not Available

Safety Profile for a Structurally Similar Compound: N-(Dimethoxymethyl)dimethylamine (CAS 4637-24-5)

Hazard ClassKey Information
Flammability Highly flammable; easily ignited by heat, sparks, or flames.[4]
Health Hazards Harmful and irritant. Avoid contact with skin and eyes.[4]
Handling Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]

Step-by-Step Disposal Protocol

Given the likely hazardous nature of this compound, a cautious and compliant disposal procedure is mandatory. The following steps provide a general framework that should be adapted to your institution's specific environmental health and safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all handling and disposal procedures within a well-ventilated fume hood to avoid inhalation of vapors.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials.

3. Institutional Disposal Procedures:

  • Crucially, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the disposal of this particular chemical waste stream.

  • Provide the EHS department with as much information as possible, including the chemical name, CAS number, and estimated quantity.

  • Follow their guidance for packaging, labeling, and scheduling a pickup for hazardous waste.

4. Emergency Procedures:

  • In case of a spill: Evacuate the area and alert others. If trained and equipped, contain the spill using an inert absorbent material. Do not use combustible materials. Place the absorbed material in a sealed container for disposal.

  • In case of fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a straight stream of water.[4]

  • In case of personal exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE fume_hood Work in Fume Hood ppe->fume_hood Location collect Collect in Designated Container fume_hood->collect Action label_seal Label and Seal Container collect->label_seal store Store in Safe Location label_seal->store Placement contact_ehs Contact EHS Department store->contact_ehs Initiate Disposal follow_guidance Follow EHS Instructions contact_ehs->follow_guidance pickup Schedule Waste Pickup follow_guidance->pickup

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling N-(Dimethoxymethyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for N-(Dimethoxymethyl)-N-ethylethanamine (CAS 4432-76-2) necessitates a cautious approach to handling, based on data from structurally similar compounds. Researchers, scientists, and drug development professionals should treat this chemical as potentially hazardous, adopting stringent safety protocols. The following guidance is extrapolated from safety data for analogous chemicals containing amine and acetal functionalities.

Hazard Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment has been conducted based on structurally similar compounds such as N,N'-Dimethylethylenediamine, N,N-Dimethylethylamine, N-Ethyl methylamine, and N,N-Dimethylformamide dimethyl acetal. The primary anticipated hazards include:

  • Flammability: Similar compounds are flammable liquids and vapors. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the recommended PPE based on the hazards of similar chemicals.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly sealing safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.To prevent skin contact which may cause burns, irritation, or toxic effects.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To protect against the inhalation of potentially harmful vapors, especially when working outside of a fume hood or in case of a spill.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimize exposure and prevent accidents.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Management: In the event of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Store away from acids, strong oxidizing agents, and sources of ignition.

  • Temperature: Store in a cool place.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is likely to be classified as hazardous due to its potential flammability and toxicity.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Vendor: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.

Emergency Procedures

In case of...

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Below is a logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Assess Hazards & Review SDS (of similar compounds) b Don Appropriate PPE a->b c Work in Chemical Fume Hood b->c Proceed to Handling d Use Non-Sparking Tools c->d e Keep Away from Ignition Sources d->e f Collect Waste in Labeled Container e->f Proceed to Disposal g Contact Hazardous Waste Disposal f->g

Figure 1. Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.